4-(Pyridin-4-yl)but-3-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXIXEAYMBFYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Pyridin-4-yl)but-3-yn-1-ol molecular weight and formula
An In-Depth Technical Guide to 4-(Pyridin-4-yl)but-3-yn-1-ol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, a robust synthetic methodology, and explore its prospective applications, grounded in the established roles of similar pyridine-containing scaffolds.
Core Molecular Attributes
This compound is a bifunctional molecule featuring a pyridine ring, a known pharmacophore, and a butynol chain, which offers a versatile scaffold for chemical modification. The presence of both a nucleophilic nitrogen atom in the pyridine ring and a hydroxyl group, coupled with the rigidity of the alkyne linker, makes this compound an attractive starting material for the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 192643-83-7 | BLD Pharm[1] |
| Molecular Formula | C₉H₉NO | CymitQuimica[2], PubChem[3] |
| Molecular Weight | 147.17 g/mol | PubChem[3] |
Synthesis of this compound: A Methodological Deep Dive
The most logical and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for creating aryl-alkyne linkages.[4] The reaction couples a terminal alkyne (but-3-yn-1-ol) with an aryl halide (a 4-halopyridine), catalyzed by a palladium complex and a copper(I) co-catalyst.[4]
The Causality Behind Experimental Choices
The choice of the Sonogashira coupling is predicated on its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, which is crucial when working with multifunctional molecules like our target compound.[4] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.[5] An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[6]
Detailed, Self-Validating Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[7][8]
Materials:
-
4-Iodopyridine (or 4-bromopyridine)
-
But-3-yn-1-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodopyridine (1.0 eq).
-
Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed THF and triethylamine (2.0 eq).
-
Alkyne Addition: Add but-3-yn-1-ol (1.2 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting 4-iodopyridine.
-
Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizing the Workflow
Caption: Sonogashira coupling workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not extensively reported in publicly available literature, the pyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[9] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11]
Potential as a Kinase Inhibitor Scaffold
The pyridine ring can act as a hinge-binding motif in many kinase inhibitors. The butynol side chain of this compound can be further functionalized to interact with other regions of the ATP-binding pocket, potentially leading to the development of potent and selective kinase inhibitors.
A Building Block for Novel Heterocycles
The alkyne and alcohol functionalities of this compound are versatile handles for a variety of chemical transformations. For example, the alkyne can participate in cycloaddition reactions to form more complex heterocyclic systems, while the alcohol can be oxidized or converted to other functional groups to modulate the compound's physicochemical properties.
Exploration of Anticancer and Antimicrobial Activities
Given the prevalence of pyridine derivatives in anticancer and antimicrobial drugs, this compound and its derivatives represent a promising area for screening and development of new therapeutic agents.[12] The unique combination of the pyridine ring and the butynol moiety may lead to novel mechanisms of action.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the robust Sonogashira coupling is well-established, and its molecular architecture offers numerous possibilities for the development of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted and holds significant promise for the future of drug development.
References
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4-(Pyridin-3-yl)but-3-yn-1-ol - PubChem. [Link]
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Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed. [Link]
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Sonogashira coupling - Wikipedia. [Link]
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Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing). [Link]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. [Link]
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4-(Pyridin-3-yl)but-3-yn-1-ol. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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Biological Activity of Naturally Derived Naphthyridines - MDPI. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
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COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
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Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol from 4-halopyridine
An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol from 4-Halopyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers strategic guidance on the selection of starting materials, and presents a detailed, field-proven experimental protocol. Furthermore, it explores process optimization, troubleshooting, and summarizes key quantitative data to assist researchers in achieving efficient and reproducible outcomes.
Introduction: Strategic Importance and Synthetic Overview
Significance of Pyridinyl-Alkynol Scaffolds
Pyridine derivatives are among the most important heterocyclic compounds, forming the core structure of numerous biologically active molecules and functional materials.[3] Their role as key intermediates in the pharmaceutical and chemical industries is well-established.[4][5] The incorporation of an alkynol side chain, as in this compound, introduces a versatile functional handle. The terminal hydroxyl group can be further modified, while the rigid alkyne linker is crucial for positioning pharmacophores in drug design and for constructing conjugated systems in materials science.
The Sonogashira Coupling: The Cornerstone of Synthesis
The most direct and widely employed route for synthesizing arylalkynes is the Sonogashira cross-coupling reaction.[1] This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups make it the ideal choice for coupling but-3-yn-1-ol with a 4-halopyridine precursor.[1][6]
Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.
The Interlocking Catalytic Cycles
-
Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine. This is typically the rate-limiting step, and its efficiency depends on the halogen (I > Br > Cl). This forms a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The aryl and alkynyl groups on the Pd(II) center couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
-
-
Copper Cycle (The Activator):
-
Acetylide Formation: In the presence of a base, the copper(I) salt reacts with the terminal alkyne (but-3-yn-1-ol) to form a copper acetylide intermediate.[2] This step increases the nucleophilicity of the alkyne and facilitates its transfer to the palladium center.
-
Strategic Selection of Starting Materials
The success of the synthesis hinges on the judicious choice of the 4-halopyridine and careful handling of the alkynol coupling partner.
Choice of 4-Halopyridine: A Balance of Reactivity and Cost
The reactivity of the 4-halopyridine in the oxidative addition step follows the order: 4-Iodopyridine > 4-Bromopyridine > 4-Chloropyridine .
| Halopyridine | Reactivity | Cost & Availability | Expert Insight |
| 4-Iodopyridine | Highest | Highest | Ideal for difficult couplings or when maximizing yield is critical. The C-I bond is the weakest, facilitating the fastest oxidative addition. |
| 4-Bromopyridine | Intermediate | Moderate | The most common choice, offering a good balance between high reactivity and reasonable cost.[7] It is often the starting point for optimization studies. |
| 4-Chloropyridine | Lowest | Lowest | Requires more forcing conditions (higher temperatures, stronger ligands, higher catalyst loading) due to the strong C-Cl bond. Its use is primarily driven by the low cost of the starting material. |
The Coupling Partner: But-3-yn-1-ol
But-3-yn-1-ol is a commercially available terminal alkyne. The primary consideration is its propensity for homocoupling (Glaser coupling) under certain conditions, which can be minimized by maintaining an inert atmosphere and using the correct catalyst and base stoichiometry. The hydroxyl group is generally compatible with Sonogashira conditions and does not require a protecting group, enhancing the efficiency of the synthesis.
Core Synthetic Protocol
This section provides a robust, step-by-step protocol for the synthesis of this compound, adapted from established procedures for Sonogashira couplings involving halopyridines.[5][8]
Reagents and Equipment
-
Reactants: 4-Bromopyridine hydrochloride, But-3-yn-1-ol
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen/argon line, standard laboratory glassware for work-up and purification.
Detailed Experimental Protocol
-
Flask Preparation: To a dry 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromopyridine hydrochloride (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq, 2.5 mol%), and CuI (0.05 eq, 5.0 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) to the flask. Stir the mixture for 15-30 minutes to ensure dissolution and catalyst activation.[5]
-
Base and Alkyne Addition: Add triethylamine (3.0 eq) to the flask, followed by the dropwise addition of but-3-yn-1-ol (1.2 eq). The triethylamine serves both to neutralize the hydrochloride salt and as the base for the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 3-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyridine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid or oil.
-
Process Optimization and Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure reagents and solvent are anhydrous. Use freshly opened or purified catalysts. Increase reaction temperature in 10°C increments. Consider switching to a more reactive halide (e.g., 4-iodopyridine). |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Maintain a strict inert atmosphere. Ensure ligands (e.g., PPh₃) are present in sufficient quantity to stabilize the palladium catalyst. |
| Significant Homocoupling (Glaser Product) | Presence of oxygen; Incorrect stoichiometry. | Degas the solvent and reagents thoroughly before use. Maintain a positive pressure of inert gas. Avoid a large excess of the copper catalyst. Copper-free Sonogashira conditions can also be explored.[6] |
| Difficult Purification | Co-elution of product with residual starting materials or byproducts. | Optimize the TLC mobile phase before running the column. If the product is basic, adding a small amount of triethylamine (0.5-1%) to the chromatography solvent can improve peak shape and separation. |
Summary of Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling to synthesize pyridinyl-alkynes, based on analogous reactions in the literature.
| Parameter | Condition | Rationale / Comment | Reference |
| Halopyridine | 4-Bromopyridine | Optimal balance of reactivity and cost. | [7] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A common, robust, and commercially available Pd(II) precatalyst. | [1] |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the classical Sonogashira mechanism. | [5] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a base and often as a co-solvent. | [8] |
| Solvent | DMF, THF, or Acetonitrile | Polar aprotic solvents that solubilize the reagents and catalyst system. | [5] |
| Temperature | 60 - 120 °C | Dependent on the reactivity of the halopyridine. | [8] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst decomposition and alkyne homocoupling. | [2] |
| Expected Yield | 70 - 95% | Yield is highly dependent on substrate purity and reaction optimization. | [5][8] |
Conclusion
The synthesis of this compound from a 4-halopyridine is most effectively achieved via the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. A strategic choice of starting materials, particularly the 4-halopyridine, is critical for balancing reaction efficiency with economic viability. By adhering to the detailed protocol provided and understanding the key mechanistic principles, researchers can reliably access this valuable chemical intermediate. Careful control of the reaction atmosphere and temperature are paramount to maximizing yield and minimizing side-product formation, ensuring a robust and reproducible synthesis for applications in drug discovery and materials development.
References
-
Georg Thieme Verlag. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
ElectronicsAndBooks. Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scirp.org [scirp.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Spectroscopic Characterization of 4-(Pyridin-4-yl)but-3-yn-1-ol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Pyridin-4-yl)but-3-yn-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique structural features of this molecule, namely the pyridine ring, the butynol chain, and the conjugated system, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in confirming the synthesis, purity, and structural integrity of this compound. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.
Molecular Structure and its Spectroscopic Implications
This compound possesses a rigid pyridine ring connected to a flexible butynol sidechain via a carbon-carbon triple bond. This arrangement dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques. The nitrogen atom in the pyridine ring influences the chemical shifts of the aromatic protons and carbons. The hydroxyl group and the alkyne moiety will exhibit characteristic absorption bands in the IR spectrum. Mass spectrometry will provide information on the molecular weight and fragmentation pattern, further confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure determination.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyridine protons, the methylene protons of the butynol chain, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the alkyne.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 2H | H-2, H-6 (Pyridine) |
| ~7.3 | Doublet | 2H | H-3, H-5 (Pyridine) |
| ~3.8 | Triplet | 2H | -CH₂-OH |
| ~2.7 | Triplet | 2H | -C≡C-CH₂- |
| Variable | Singlet (broad) | 1H | -OH |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The pyridine carbons, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the butanol chain will resonate at characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2, C-6 (Pyridine) |
| ~125 | C-3, C-5 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~90 | -C≡C- |
| ~85 | -C≡C- |
| ~61 | -CH₂-OH |
| ~24 | -C≡C-CH₂- |
Note: These are predicted chemical shifts. Actual values may differ slightly.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the signals to singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl group) |
| ~3030 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~2250 | Weak to Medium | C≡C stretch (alkyne) |
| ~1600, ~1500 | Medium to Strong | C=C and C=N stretches (pyridine ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Note: The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indication of the hydroxyl group. The weak to medium intensity of the alkyne stretch is typical for internal alkynes.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis of solid or liquid samples.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the elemental composition of a molecule. It also reveals details about the fragmentation pattern, which can be used to deduce the structure.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 147 | [M]⁺, Molecular ion |
| 116 | [M - CH₂OH]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Note: The molecular ion peak at m/z 147 is expected to be observed. The fragmentation pattern will likely involve the loss of the hydroxymethyl group and cleavage at the propargylic position.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.
-
Ionization: Electron ionization (EI) is a common technique that will likely cause significant fragmentation, providing structural information. Electrospray ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak with less fragmentation.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion, which can be used to confirm the elemental formula.
Inter-relationship of Spectroscopic Data
The data from NMR, IR, and MS are complementary and together provide a comprehensive picture of the molecular structure of this compound. The following diagram illustrates the workflow for the complete spectroscopic characterization.
Caption: Workflow for the spectroscopic characterization of this compound.
This integrated approach, where the information from each technique is used to corroborate the others, is crucial for the authoritative structural elucidation of novel compounds.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS. This guide has provided a detailed overview of the expected spectral data and the experimental protocols for their acquisition. By following these guidelines and understanding the principles behind the data interpretation, researchers can confidently verify the structure and purity of this important chemical entity, paving the way for its further application in drug discovery and materials science.
References
For the purpose of this guide, representative spectroscopic data and principles have been synthesized from general chemical knowledge and data available for analogous compounds in public databases. Specific primary literature detailing the complete experimental data for this compound was not identified during the literature survey. The following resources are valuable for understanding the spectroscopy of pyridine and alkyne-containing molecules:
-
PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 10582917, 4-(Pyridin-3-yl)but-3-yn-1-ol.[Link]
-
NIST Chemistry WebBook. Pyridine.[Link]
-
NIST Chemistry WebBook. 3-Butyn-1-ol.[Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
An In-depth Technical Guide to the Solubility and Stability of 4-(Pyridin-4-yl)but-3-yn-1-ol
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-(Pyridin-4-yl)but-3-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental protocols to empower users with the foundational knowledge for handling, formulating, and analyzing this compound. In the absence of extensive published data for this specific molecule, this guide leverages insights from structurally related compounds and foundational chemical principles to provide a robust framework for its physicochemical characterization.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyridine ring, a butynol side chain, and a terminal hydroxyl group. This unique combination of functional groups dictates its chemical behavior, influencing its solubility in various solvent systems and its susceptibility to degradation under different environmental conditions. The pyridine moiety, a basic heterocycle, offers a site for protonation, potentially enhancing aqueous solubility at lower pH. The alkynyl group, with its linear geometry, can impact molecular packing and offers a site for various chemical transformations.[1] The primary alcohol function contributes to the molecule's polarity and potential for hydrogen bonding. A thorough understanding of these structural elements is paramount for the successful development of this compound for any application.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Insights |
| Molecular Formula | C₉H₉NO | Based on chemical structure. |
| Molecular Weight | 147.17 g/mol | Calculated from the molecular formula.[2][3] |
| pKa | ~4.5 - 5.5 | The pyridine nitrogen is basic. The pKa of the conjugate acid is expected to be in the typical range for pyridinium ions, influencing solubility in acidic media. |
| LogP | ~0.8 - 1.5 | The presence of the polar hydroxyl and pyridine groups suggests a relatively low octanol-water partition coefficient, indicating moderate lipophilicity. The value is estimated based on the computed XLogP3 of 0.8 for the 3-pyridyl isomer.[3] |
| Appearance | Off-white to yellow solid | Many organic compounds with similar structures are crystalline solids at room temperature. |
| Melting Point | Not available | Expected to be a solid at room temperature. Experimental determination is necessary. |
Solubility Profile: A Predictive and Experimental Approach
The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. The presence of both polar (hydroxyl, pyridine) and non-polar (butynyl chain) moieties suggests a nuanced solubility profile.
Predicted Solubility
-
Aqueous Solubility: Expected to have low to moderate solubility in neutral water. The hydroxyl group can form hydrogen bonds with water, but the overall hydrocarbon backbone may limit solubility.
-
pH-Dependent Aqueous Solubility: Solubility in aqueous solutions is predicted to be highly pH-dependent. In acidic conditions (pH < pKa), the pyridine nitrogen will be protonated, forming a pyridinium salt which should exhibit significantly higher aqueous solubility.
-
Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), owing to the polar functional groups. Solubility in non-polar solvents like hexane is expected to be low.
Experimental Determination of Solubility
A robust experimental determination of solubility is essential. The following is a standardized protocol for this purpose.
Protocol: Equilibrium Solubility Determination by HPLC-UV
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, pH buffers, methanol, ethanol, DMSO, acetonitrile)
-
HPLC system with a UV detector
-
Analytical balance
-
Thermostatic shaker
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand for a short period for the solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method for the quantification of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Inject the diluted sample onto the HPLC system and determine the concentration of the compound.
-
-
Calculation:
-
Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or µg/mL.
-
Caption: Workflow for experimental solubility determination.
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for its storage, handling, and the development of stable formulations. The presence of the pyridine and alkynyl moieties suggests potential degradation pathways.
Predicted Stability and Potential Degradation
-
pH Stability: The compound is likely to be most stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, it may be susceptible to hydrolysis or other degradation reactions. Internal alkynes are generally stable to strong nucleophilic bases like hydroxide.[4]
-
Oxidative Stability: The pyridine ring is relatively stable to oxidation, but the alkynyl group can be susceptible to oxidative cleavage.[5] Exposure to oxidizing agents or atmospheric oxygen over time could lead to degradation.
-
Photostability: Compounds with aromatic rings like pyridine can absorb UV light, which may lead to photolytic degradation. Photostability testing is therefore recommended.
-
Thermal Stability: The intrinsic thermal stability should be assessed to determine appropriate storage and handling temperatures.
Forced Degradation Studies
Forced degradation (stress testing) is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6][7][8] These studies are essential for developing and validating stability-indicating analytical methods.[8]
Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC-UV/MS system
Methodology:
A solution of the compound (e.g., in a mixture of water and an organic co-solvent) is subjected to the following conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | Potential reactions involving the butynol side chain. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60-80 °C) | Isomerization of the alkyne is a possibility with very strong bases, though less likely with NaOH.[4] |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the alkyne or the pyridine ring (to an N-oxide). |
| Thermal Degradation | Solid and solution stored at elevated temperature (e.g., 60-80 °C) | General decomposition. |
| Photodegradation | Solid and solution exposed to light according to ICH Q1B guidelines | Photolytic cleavage or rearrangement. |
Analysis:
-
Samples are analyzed at various time points by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and characterize any degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[6]
Caption: Forced degradation study workflow.
Summary and Recommendations
This compound is a molecule with a predicted solubility profile that is highly dependent on pH and the polarity of the solvent. Its stability is influenced by the reactivity of the pyridine and alkynyl functional groups. This guide provides a foundational understanding and detailed experimental protocols for the comprehensive characterization of its solubility and stability. It is strongly recommended that researchers perform the outlined experimental studies to obtain precise data for this specific compound, which will be invaluable for its successful application in research and development.
References
- Albert, A., et al. (2012). Stability tests of alkynylgold(i)(nhc) complexes by hplc-dad-ms. LeoPARD - Technische Universität Braunschweig.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research, 13(2), 123-128.
- Abdel-Wahab, B. F., et al. (2022). Alkynyl Radicals, Myths and Realities. JACS Au, 2(10), 2202-2219.
- Pansara, D. P., et al. (2022). Forced Degradation – A Review. International Journal of Trend in Scientific Research and Development, 6(7), 104-109.
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-824.
- Chaudhary, A., & Sharma, A. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 229-233.
- Jahagirdar, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00033.
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ResearchGate. (n.d.). Relative stability of the studied alkyne‐insertion isomers based on the.... Available at: [Link]
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Chemistry Stack Exchange. (2016). internal alkyne stability to strong alkali. Available at: [Link]
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PubChem. (n.d.). 4-(Pyridin-3-yl)but-3-yn-1-ol. Available at: [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
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ResearchGate. (2022). Pyridine and Pyridine Derivatives. Available at: [Link]
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NIST. (n.d.). Pyridine. Available at: [Link]
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Potential applications of 4-(Pyridin-4-yl)but-3-yn-1-ol in research
An In-depth Technical Guide to the Research Applications of 4-(Pyridin-4-yl)but-3-yn-1-ol
Abstract
This compound is a bifunctional chemical entity that stands at the intersection of several critical areas of chemical research. Possessing a terminal alkyne, a primary alcohol, and a pyridine ring, this molecule is not merely a static structure but a versatile platform for innovation in medicinal chemistry, materials science, and synthetic methodology. The pyridine moiety, a ubiquitous scaffold in pharmaceuticals, offers a key interaction point for biological targets.[1][2][3][4] The terminal alkyne provides a gateway to a vast array of transformations, most notably the Nobel Prize-winning "click chemistry," and serves as a rigid linker in molecular construction.[5][6][][8] The primary alcohol introduces a site for derivatization, enabling attachment to polymers, surfaces, or other molecular frameworks. This guide delineates the potential of this compound, presenting it as a pivotal building block for researchers, scientists, and drug development professionals. We will explore its synthesis, its utility as a versatile synthetic intermediate, and its prospective applications in the rational design of novel therapeutics and functional materials.
Synthesis and Physicochemical Properties
The strategic importance of this compound necessitates a reliable and efficient synthetic protocol. While not extensively documented as a commercial product, its synthesis is readily achievable through established organometallic cross-coupling reactions. The Sonogashira coupling, a robust method for forming C(sp²)-C(sp) bonds, represents the most logical and powerful approach.[9][10]
Proposed Synthetic Workflow: Sonogashira Coupling
The synthesis involves the palladium- and copper-cocatalyzed cross-coupling of a suitable 4-halopyridine (iodide or bromide) with a protected form of but-3-yn-1-ol. The use of a protecting group on the hydroxyl moiety is critical to prevent side reactions, such as undesired coupling at the alcohol. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability under the reaction conditions and its facile, selective removal.[11][12]
Detailed Experimental Protocol
Step 1: Protection of But-3-yn-1-ol
-
To a solution of but-3-yn-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected alkyne.
Step 2: Sonogashira Cross-Coupling
-
To a degassed solution of 4-iodopyridine (1.0 eq.) and the TBDMS-protected but-3-yn-1-ol (1.2 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N), add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).[13]
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 16-24 hours. The reaction may be gently heated (e.g., to 50 °C) to drive it to completion.[9][14]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Step 3: Deprotection of the Silyl Ether
-
Dissolve the purified, protected compound from Step 2 in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.).[15]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the final product, this compound.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | - |
| Molecular Weight | 147.18 g/mol | - |
| pKa (Pyridine N) | ~5.2 (Predicted) | - |
| XLogP3 | ~0.8 | - |
| Hydrogen Bond Donors | 1 (from -OH) | - |
| Hydrogen Bond Acceptors | 2 (from N and O) | - |
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs within this compound are highly relevant to modern drug discovery. The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, where its nitrogen atom often engages in crucial hydrogen bonding with biological targets.[3] The terminal alkyne is a versatile functional group that can act as a pharmacophore or a handle for bioorthogonal conjugation.[5][8]
As a Fragment for Library Synthesis
The molecule serves as an ideal starting point for fragment-based drug discovery (FBDD) and diversity-oriented synthesis. Each functional group offers a distinct vector for chemical elaboration.
-
Alkyne Derivatization: The terminal alkyne is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the efficient and specific conjugation of the molecule to azide-tagged biomolecules for target identification or to other molecular fragments to build complex drug candidates.[6][] Furthermore, the alkyne can be further elaborated through additional Sonogashira couplings or reduced stereoselectively to the corresponding (Z)- or (E)-alkene, providing access to different molecular geometries.[16]
-
Alcohol Derivatization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, introducing new functionalities for amide bond formation or other conjugations. Alternatively, it can be esterified or etherified to modify physicochemical properties such as solubility and cell permeability, or to create prodrugs.
-
Pyridine Derivatization: The pyridine nitrogen can be oxidized to the N-oxide or alkylated to form pyridinium salts, altering the electronic properties and solubility of the entire molecule. These modifications can fine-tune the molecule's interaction with biological targets.[1]
Bioorthogonal Chemistry and Target Identification
A key application lies in chemical biology. By incorporating this compound into a bioactive scaffold, the terminal alkyne serves as a bioorthogonal handle. This allows researchers to use click chemistry to attach reporter tags (e.g., fluorophores, biotin) for visualizing the molecule's localization in cells or for affinity-based protein profiling to identify its cellular binding partners.[17]
Applications in Materials Science and Catalysis
The unique combination of a coordinating pyridine ligand and a reactive alkyne makes this molecule a highly attractive building block for advanced materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The pyridine nitrogen is an excellent ligand for coordinating with metal ions. This compound can be used as a monofunctional linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.[18][19][20][21] The alkyne and alcohol groups can either be post-synthetically modified within the framework to introduce new functionality or be designed to participate in the framework's structure and properties. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis.[18][22]
Polymer and Surface Functionalization
The terminal alkyne and primary alcohol provide two orthogonal handles for grafting the molecule onto polymers or surfaces.
-
Polymer Synthesis and Modification: The molecule can be used as a monomer or a functionalizing agent in polymer chemistry. The alcohol can undergo esterification to be incorporated into polyester chains. The alkyne can be used in thiol-yne "click" reactions to cross-link polymers, forming soft, biocompatible elastomers suitable for tissue engineering applications.[23][24] Pyridine-functionalized polymers have applications in catalysis and CO₂ capture.[25][26][27][28]
-
Surface Modification: Alkynes are known to readily functionalize gold surfaces, offering an alternative to traditional thiol-based chemistry.[29] This allows for the creation of self-assembled monolayers (SAMs) on gold nanoparticles or surfaces, decorated with pyridine units that can then be used for sensing, catalysis, or further assembly. The alcohol group can be used to graft the molecule onto oxide surfaces like silica or titania.
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Reactivity of the alkyne group in 4-(Pyridin-4-yl)but-3-yn-1-ol
An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 4-(Pyridin-4-yl)but-3-yn-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, a primary alcohol, and a pyridine ring, offering multiple avenues for chemical modification. This guide provides a detailed exploration of the reactivity centered on the alkyne functional group. We will dissect key transformations, including reductions, hydration reactions, carbon-carbon bond-forming cross-couplings, and cycloadditions. The discussion emphasizes mechanistic principles, the influence of the pyridinyl and hydroxyl moieties, and provides field-proven experimental protocols to empower researchers in leveraging this versatile building block for novel molecular design.
Molecular Architecture and Electronic Profile
The reactivity of this compound is governed by the interplay of its three functional groups. The terminal alkyne is the primary focus, characterized by its two orthogonal π-bonds and an acidic terminal proton (pKa ≈ 25), making it susceptible to both electrophilic and nucleophilic attacks, as well as deprotonation for coupling reactions.
The pyridine ring, an electron-deficient heterocycle, exerts an electron-withdrawing effect on the alkyne, subtly influencing its reactivity. The nitrogen atom's lone pair provides a site for protonation or coordination to metal catalysts, which can modulate reaction pathways. The primary alcohol is a versatile handle for further derivatization but may require protection under certain conditions (e.g., involving strong bases or organometallics).
Caption: Core reactive sites of this compound.
Reduction of the Alkyne Moiety: Selective Hydrogenation
Catalytic hydrogenation of the alkyne group offers a direct pathway to both the corresponding alkene and alkane, with product selectivity being entirely dependent on the choice of catalyst.[1]
Complete Reduction to Alkane
The triple bond can be fully saturated to yield 4-(pyridin-4-yl)butan-1-ol. This transformation is achieved using highly active metal catalysts.
-
Mechanism: The reaction proceeds via a two-step sequence on the catalyst surface. The alkyne is first reduced to a cis-alkene intermediate, which remains adsorbed and is rapidly reduced further to the alkane.[2] An isolation of the alkene intermediate is not possible with these powerful catalysts.[1][3]
-
Causality: Catalysts like Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel (Raney-Ni) are exceptionally efficient in promoting the addition of hydrogen to both π-bonds.[1][4][5] The high surface area and activity ensure the reaction proceeds to completion.
| Catalyst | Reagents & Conditions | Product | Selectivity |
| Pd/C (5-10%) | H₂ (1 atm or higher), Methanol/Ethanol, RT | 4-(Pyridin-4-yl)butan-1-ol | Complete Saturation |
| PtO₂ (Adam's cat.) | H₂ (1 atm), Ethanol, RT | 4-(Pyridin-4-yl)butan-1-ol | Complete Saturation |
| Raney-Ni | H₂ (high pressure), Ethanol, RT | 4-(Pyridin-4-yl)butan-1-ol | Complete Saturation |
Partial Reduction to cis-Alkene
The synthesis of (Z)-4-(pyridin-4-yl)but-3-en-1-ol requires arresting the hydrogenation at the alkene stage. This is accomplished using a "poisoned" or deactivated catalyst.
-
Mechanism: Lindlar's catalyst facilitates the syn-addition of two hydrogen atoms across one π-bond of the alkyne, forming the cis-alkene.[1][6] The catalyst's deactivation prevents the subsequent adsorption and reduction of the newly formed alkene, allowing for its isolation.[6][7]
-
Causality: Lindlar's catalyst consists of palladium deposited on calcium carbonate or barium sulfate, which is then treated with a poison like lead acetate and quinoline.[3][5][8] Quinoline is crucial as it deactivates the catalyst just enough to prevent the reduction of the alkene product without stopping the alkyne reduction.[1][5]
Experimental Protocol: Selective Hydrogenation with Lindlar's Catalyst
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and Lindlar's catalyst (5% w/w).
-
Solvent: Add anhydrous solvent (e.g., ethyl acetate or ethanol).
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS to observe the consumption of starting material and the formation of the product, ensuring the reaction is stopped before over-reduction occurs.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (Z)-4-(pyridin-4-yl)but-3-en-1-ol.
Hydration of the Alkyne: Controlled Oxidation
The addition of water across the triple bond provides access to valuable carbonyl compounds. The regiochemical outcome—ketone versus aldehyde—is dictated by the reaction conditions.
Caption: Regioselective hydration pathways of the terminal alkyne.
Acid-Catalyzed Hydration (Markovnikov Addition)
Treatment with aqueous acid, typically in the presence of a mercuric sulfate catalyst, results in a methyl ketone.
-
Mechanism: The reaction proceeds via the formation of a bridged mercurinium ion intermediate.[9] Water attacks the more substituted carbon of the alkyne (Markovnikov's rule), leading to an organomercuric enol.[9] This enol rapidly tautomerizes to the more stable keto form.[10][11]
-
Causality: The use of mercuric sulfate (HgSO₄) as a catalyst is crucial because the direct protonation of an alkyne to form a vinyl cation is energetically unfavorable.[12] The mercury ion facilitates the nucleophilic attack of water. The regioselectivity is driven by the formation of the more stable transition state where the partial positive charge is on the more substituted carbon.[13]
Hydroboration-Oxidation (Anti-Markovnikov Addition)
A two-step procedure involving hydroboration followed by oxidative work-up yields an aldehyde.
-
Mechanism: The boron atom of the borane reagent adds to the less sterically hindered terminal carbon of the alkyne in a concerted syn-addition.[14][15][16] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol.[17] This enol then tautomerizes to the final aldehyde product.[16]
-
Causality: To prevent the hydroboration of both π-bonds, a sterically hindered borane reagent such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) must be used.[14][16] This bulkiness stops the reaction at the vinylborane stage, ensuring the formation of the enol upon oxidation.[15] The regioselectivity is sterically driven, placing the large boron group on the terminal carbon.
Carbon-Carbon Bond Formation: The Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond, coupling the terminal alkyne of this compound with aryl or vinyl halides.[18] This reaction is fundamental in the synthesis of complex molecules in drug discovery.[18]
-
Mechanism: The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[19]
-
Palladium Cycle: Pd(0) undergoes oxidative addition with the aryl/vinyl halide (R-X).
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex. This is often the rate-determining step.[19]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.
-
-
Causality: The synergy between the palladium and copper catalysts is key. Palladium excels at activating the aryl/vinyl halide, while copper efficiently activates the terminal alkyne for transmetalation.[18] An amine base (e.g., triethylamine or diisopropylamine) is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[18]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Setup: In a Schlenk flask, combine the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq) under an inert atmosphere (Argon or Nitrogen).
-
Reagents: Add degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 eq).
-
Addition: Add this compound (1.1-1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with a solvent like ethyl acetate and filter through Celite to remove catalyst residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.
Cycloaddition: The Power of Click Chemistry
The terminal alkyne is an ideal functional group for the Huisgen 1,3-dipolar cycloaddition with azides, a cornerstone of "click chemistry."[20] This reaction provides a highly efficient and reliable method for forming stable 1,2,3-triazole linkages, a common motif in pharmaceutical compounds.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most prominent click reaction, yielding the 1,4-disubstituted triazole isomer with high regioselectivity.[21]
-
Mechanism: The reaction is believed to proceed through the formation of a copper acetylide intermediate.[20] This intermediate then reacts with the azide, and after a series of steps involving a six-membered copper-containing ring, the triazole product is formed and released, regenerating the catalyst.
-
Causality: The Cu(I) catalyst dramatically accelerates the reaction rate (by a factor of up to 10⁷) compared to the uncatalyzed thermal reaction and, critically, controls the regiochemistry to exclusively afford the 1,4-isomer.[20] The catalyst is often generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.
| Reaction | Catalyst System | Product | Key Features |
| CuAAC | Cu(I) source (e.g., CuSO₄/Na Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions.[21] |
| RuAAC | Ru-based catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. |
Conclusion
The alkyne group in this compound is a hub of chemical reactivity, offering a rich platform for molecular diversification. Through selective reductions, controlled hydrations, robust C-C couplings, and efficient cycloadditions, researchers can access a vast chemical space. Understanding the underlying mechanisms and the subtle electronic influences of the neighboring pyridine and hydroxyl groups is paramount to harnessing the full synthetic potential of this valuable building block. The protocols and principles outlined in this guide serve as a foundational resource for scientists aiming to incorporate this versatile scaffold into their research and development programs.
References
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Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]
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Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism. [Link]
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Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. [Link]
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University of Calgary. Ch 9: Alkynes + borane. [Link]
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OrgoSolver. Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). [Link]
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OrgoSolver. Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]
-
Lumen Learning. Reduction of Alkynes. [Link]
-
Chemistry LibreTexts. (2020, November 23). 12.9: Hydroboration–Oxidation of Alkynes. [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. [Link]
-
JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. [Link]
-
BYJU'S. Mechanism for Hydroboration Oxidation of Alkenes. [Link]
-
Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar’s Catalyst. [Link]
-
JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]
-
Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]
-
PubMed. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. [Link]
-
Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. [Link]
-
ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
-
JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]
-
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. [Link]
-
SciSpace. Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. [Link]
-
Organic Chemistry Tutor. Hydration of Alkynes. [Link]
-
YouTube. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. [Link]
-
Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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A Technical Guide to the Commercial Availability and Application of 4-(Pyridin-4-yl)but-3-yn-1-ol for Chemical Research and Drug Discovery
Abstract
4-(Pyridin-4-yl)but-3-yn-1-ol (CAS No. 192643-83-7) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a privileged scaffold in drug design, and versatile alkyne and primary alcohol functional groups, which serve as key handles for synthetic elaboration.[1][2] This guide provides an in-depth analysis of the compound's commercial availability, outlines critical quality control protocols for its validation, proposes a viable synthetic route for instances where procurement is challenging, and explores its potential applications. This document is intended to serve as a practical resource for scientists and drug development professionals seeking to incorporate this valuable synthon into their research programs.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's identity is the bedrock of reproducible science. This compound is a specific isomer whose properties and reactivity are distinct from its positional isomers (e.g., the 3-pyridyl or 2-pyridyl analogues).
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 192643-83-7[3] |
| Molecular Formula | C₉H₉NO[3] |
| Molecular Weight | 147.17 g/mol [3] |
| SMILES | OCCC#CC1=CC=NC=C1[3] |
| MDL Number | MFCD18384538[3] |
Table 2: Reported Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Purity | Specification-dependent; typically requires inquiry. | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C[3] | BLD Pharm |
Rationale: The specified storage conditions—refrigeration under an inert atmosphere—are critical. The pyridine nitrogen can be slowly oxidized, and the terminal alkyne can be susceptible to degradation over time, especially in the presence of moisture and air. Adherence to these conditions is paramount for maintaining sample integrity.
Commercial Availability: A Market Analysis
Our investigation reveals that this compound is a specialty chemical with limited and often inconsistent commercial availability. Researchers should anticipate potential procurement challenges, including long lead times or stock-outs.
Table 3: Potential Commercial Suppliers
| Supplier | CAS Number | Stated Availability | Notes |
|---|---|---|---|
| BLD Pharm | 192643-83-7 | Temporarily out of stock[3] | Indicates that the compound is in their catalog but may require a custom synthesis campaign. |
| A-仕生命科學有限公司 | C26231B | Price and stock by request | A direct inquiry is necessary to determine current availability and lead time. |
Expert Insight: The prevalence of related isomers, such as 4-(pyridin-3 -yl)but-3-yn-1-ol (CAS 138487-20-4)[4][5] and the saturated analogue 4-(pyridin-4-yl)butan -1-ol (CAS 5264-15-3)[6][7][8][9], in supplier catalogs creates a significant risk of accidental mis-ordering. It is imperative to verify the CAS number (192643-83-7) with the supplier before purchase. Given the procurement uncertainty, a robust validation workflow is not just recommended—it is essential.
Workflow for Sourcing and Validation of Specialty Chemicals
The following workflow diagram illustrates a self-validating system for acquiring and qualifying a rare building block like this compound.
Caption: Supplier and Compound Validation Workflow.
Essential Quality Control and In-House Validation
Upon receipt of the material, immediate in-house analytical validation is required to confirm both identity and purity. Do not rely solely on the supplier's Certificate of Analysis (CoA).
Step-by-Step Protocol for QC Validation
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve in a deuterated solvent suitable for NMR analysis (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will clearly show the hydroxyl proton.
-
Prepare a separate dilute solution in a suitable solvent (e.g., Methanol or Acetonitrile) for LC-MS and HPLC analysis.
-
-
NMR Spectroscopy (Structural Confirmation):
-
Rationale: NMR is the most powerful tool for unambiguous structural elucidation and is critical for distinguishing between isomers.
-
Expected ¹H NMR Signals (Predicted, 400 MHz, DMSO-d₆):
-
~8.5 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.
-
~7.4 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.
-
~4.9 ppm (t, 1H): Hydroxyl proton (exchangeable with D₂O).
-
3.6 ppm (q, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
2.7 ppm (t, 2H): Methylene protons adjacent to the alkyne (-C≡C-CH₂-).
-
-
Expected ¹³C NMR Signals (Predicted, 100 MHz, DMSO-d₆):
-
~150 ppm, ~126 ppm: Pyridine ring carbons.
-
~130 ppm: Quaternary carbon of the pyridine ring attached to the alkyne.
-
~95 ppm, ~80 ppm: Alkyne carbons.
-
~59 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).
-
~22 ppm: Methylene carbon adjacent to the alkyne.
-
-
-
LC-MS (Mass Confirmation):
-
Rationale: Confirms the molecular weight of the main component.
-
Method: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Expected Result: A prominent peak in the mass spectrum corresponding to the [M+H]⁺ ion at m/z 148.1.
-
-
HPLC (Purity Assessment):
-
Rationale: Quantifies the purity of the sample and detects any non-volatile impurities.
-
Method: Utilize the same LC conditions as for LC-MS but with UV detection (e.g., at 254 nm).
-
Expected Result: The area percentage of the main peak should be ≥95% for most research applications.
-
Synthetic Considerations for In-House Production
When commercial avenues are exhausted, in-house synthesis becomes a necessity. A convergent and reliable approach is the Sonogashira cross-coupling reaction. This method is widely used in medicinal chemistry for its reliability and functional group tolerance.
Proposed Retrosynthetic Pathway
Caption: Retrosynthetic analysis via Sonogashira coupling.
Exemplary Synthetic Protocol
Disclaimer: This protocol is illustrative and based on established chemical principles. It must be adapted and optimized by a qualified synthetic chemist under appropriate laboratory safety conditions.
-
Setup: To a flame-dried Schlenk flask, add 4-iodopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon gas three times.
-
Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous THF. Stir to dissolve.
-
Alkyne Addition: Add 3-butyn-1-ol (1.2 eq) dropwise via syringe.
-
Rationale: A slight excess of the alkyne ensures complete consumption of the more expensive aryl iodide.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. The reaction mixture will typically turn dark and a salt (triethylammonium iodide) will precipitate.
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Rationale: The ammonium chloride wash helps to remove residual copper catalyst.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.
-
Validation: Characterize the purified product using the full suite of QC methods described in Section 3 to confirm its identity and purity.
Applications in Drug Discovery and Chemical Biology
The unique combination of functional groups in this compound makes it a highly valuable building block.
-
Privileged Scaffold: The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[2] It often serves as a bioisostere for a phenyl ring, improving solubility and metabolic properties, and can act as a hydrogen bond acceptor to engage with biological targets.[1] Pyridine derivatives have shown significant promise as kinase inhibitors, for example, against targets like FLT3 in acute myeloid leukemia.[10]
-
Alkyne as a Synthetic Handle: The terminal alkyne is a gateway to a vast array of chemical transformations. Most notably, it is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the straightforward conjugation of the molecule to other fragments, biomolecules, or imaging agents.
-
Primary Alcohol for Derivatization: The primary alcohol is a versatile functional group that can be easily modified.[11]
-
Esterification/Etherification: To explore structure-activity relationships (SAR) by introducing new groups.
-
Oxidation: To access the corresponding aldehyde or carboxylic acid, opening up further synthetic possibilities such as reductive amination or amide coupling.
-
References
-
4-(Pyridin-3-yl)but-3-yn-1-ol - PubChem. Available at: [Link]
-
This compound - 艾仕生命科學有限公司Antibody Chemical Enzyme. Available at: [Link]
-
4-(But-1-en-3-yn-1-yl)pyridine - PubChem. Available at: [Link]
-
1-(Pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol - ResearchGate. Available at: [Link]
-
4-(Pyridin-4-yl)butan-1-ol : CAS No.5264-15-3. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Available at: [Link]
-
4-pyridin-4-yl-butan-1-ol - HENAN SUNLAKE ENTERPRISE CORPORATION. Available at: [Link]
-
Pyridones in drug discovery: Recent advances - PubMed. Available at: [Link]
-
Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed. Available at: [Link]
-
1-(Pyridin-3-yl)but-2-yn-1,4-diol - ResearchGate. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]
-
Alcohol (chemistry) - Wikipedia. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol via Sonogashira Coupling
Introduction: The Strategic Importance of Pyridine-Containing Alkynols
The synthesis of hybrid molecules incorporating both a pyridine ring and an alkynol moiety represents a significant endeavor in medicinal chemistry and materials science. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. Alkynols, in turn, serve as versatile synthetic intermediates, amenable to a wide range of chemical transformations. The target molecule, 4-(Pyridin-4-yl)but-3-yn-1-ol, is a valuable building block for the construction of more complex molecular architectures, finding potential applications in the development of novel therapeutics and functional materials.[1][2]
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an ideal method for the precise and efficient coupling of aryl halides with terminal alkynes.[1][5] This application note provides a comprehensive guide to the synthesis of this compound using the Sonogashira coupling, detailing the underlying mechanism, a robust experimental protocol, and critical insights for optimization and troubleshooting.
The Sonogashira Coupling Mechanism: A Symphony of Two Catalytic Cycles
The Sonogashira reaction is a testament to the power of cooperative catalysis, traditionally employing a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst. The reaction proceeds through two interconnected and synergistic catalytic cycles: the palladium cycle and the copper cycle.[6]
The Palladium Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (4-halopyridine) to a low-valent palladium(0) species, forming a square planar palladium(II) complex. The reactivity of the halide is a critical factor, with the bond strength decreasing in the order I > Br > Cl, making iodides the most reactive substrates.[3][7][8]
-
Transmetalation: This key step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium(II) complex. This forms a diorganopalladium(II) intermediate and regenerates the copper(I) catalyst.
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired product, this compound, and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (but-3-yn-1-ol), forming a π-alkyne complex. This coordination increases the acidity of the terminal alkyne's proton.
-
Deprotonation: An amine base, such as triethylamine or diisopropylamine, deprotonates the activated alkyne, leading to the formation of a copper acetylide intermediate.[3]
-
Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium(II) complex, completing the bridge between the two cycles.
A visual representation of this dual catalytic cycle is provided below:
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a robust starting point for the synthesis. Optimization of specific parameters may be necessary depending on the purity of reagents and the scale of the reaction.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mol | Eq. | Notes |
| 4-Iodopyridine | C₅H₄IN | 204.99 | 1.00 g | 4.88 mmol | 1.0 | Highly reactive, handle with care. |
| But-3-yn-1-ol | C₄H₆O | 70.09 | 0.41 g (0.44 mL) | 5.86 mmol | 1.2 | Ensure it is free of peroxides. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 86 mg | 0.122 mmol | 0.025 | A common and effective catalyst. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 23 mg | 0.122 mmol | 0.025 | Should be a white to off-white powder. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.72 mL | 19.52 mmol | 4.0 | Should be freshly distilled and degassed. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - | - | Anhydrous and degassed. |
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: General experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 4-iodopyridine (1.00 g, 4.88 mmol), bis(triphenylphosphine)palladium(II) dichloride (86 mg, 0.122 mmol), and copper(I) iodide (23 mg, 0.122 mmol).
-
Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (20 mL) to the flask, followed by freshly distilled and degassed triethylamine (2.72 mL, 19.52 mmol). Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Slowly add but-3-yn-1-ol (0.44 mL, 5.86 mmol) to the reaction mixture via syringe over a period of 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Filtration: Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium and copper salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity to 100% ethyl acetate, is recommended to isolate the pure this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider pre-activation of the catalyst. |
| Poor quality reagents | Use freshly distilled and degassed solvents and amine base. Ensure the alkyne is pure. | |
| Pyridine inhibition | Increase the catalyst loading slightly (e.g., to 5 mol%). Consider using a ligand that is less susceptible to displacement by pyridine. | |
| Glaser Homocoupling | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere. Thoroughly degas all solvents and reagents.[9] |
| Excess copper catalyst | Use the stoichiometric amount of copper(I) iodide as indicated in the protocol. | |
| Difficult Purification | Polar byproducts | A thorough aqueous workup is crucial. Washing the combined organic layers with dilute acid (e.g., 1M HCl) can help remove residual pyridine-containing impurities, but care must be taken as the product itself is basic. |
| Streaking on TLC | Add a small amount of triethylamine (e.g., 1%) to the chromatography eluent to suppress tailing of the basic product on the silica gel. |
Conclusion
The Sonogashira cross-coupling reaction provides a highly efficient and versatile route for the synthesis of this compound. By understanding the underlying catalytic mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable synthetic intermediate. The protocol outlined in this application note serves as a comprehensive guide, and the troubleshooting section provides practical solutions to common challenges. The successful synthesis of this pyridine-containing alkynol opens avenues for the development of novel compounds with significant potential in drug discovery and materials science.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107, 874–922 (2007).
- Liang, B., Dai, M., Chen, J. & Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.70, 391–393 (2005).
- Tykwinski, R. R. Evolution of the Sonogashira coupling reaction. Angew. Chem. Int. Ed.42, 1566–1568 (2003).
- Karadeniz, E., Zora, M. & Kılıçaslan, N. Z. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Adv.5, 105651–105659 (2015).
- Alami, M. & Ferri, F. A convenient and general procedure for Sonogashira cross-coupling of 1-alkynes with vinyl bromides. Tetrahedron Lett.37, 2763–2766 (1996).
- Thorand, S. & Krause, N. A simple and versatile procedure for the Sonogashira coupling of functionalized terminal acetylenes with vinyl iodides. J. Org. Chem.63, 8551–8553 (1998).
- Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem (2025).
- Elangovan, A., Wang, Y.-H. & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.5, 1841–1844 (2003).
- Gelman, D. & Buchwald, S. L. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Is Not Necessary. Angew. Chem. Int. Ed.42, 5993–5996 (2003).
- Hundertmark, T., Littke, A. F., Buchwald, S. L. & Fu, G. C. Pd(PhCN)2Cl2/P(t-Bu)
- Eckhardt, M. & Fu, G. C. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. J. Am. Chem. Soc.125, 13642–13643 (2003).
- Urgaonkar, S. & Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.69, 5752–5755 (2004).
- Li, J.-H., Zhang, X.-D. & Xie, Y.-X. Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. Eur. J. Org. Chem.2005, 4256–4259 (2005).
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- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Leveraging 4-(Pyridin-4-yl)but-3-yn-1-ol in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-(Pyridin-4-yl)but-3-yn-1-ol, a versatile and privileged building block, for the synthesis of potent and selective kinase inhibitors. We will explore core synthetic strategies, including Sonogashira coupling and subsequent cyclization reactions, providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
The Strategic Importance of the 4-(Pyridin-4-yl)alkynol Scaffold
The pyridine ring is a ubiquitous motif in FDA-approved drugs, prized for its ability to act as a hydrogen bond acceptor and its capacity to improve the pharmacokinetic properties of a molecule.[1][2] Specifically, the nitrogen atom in the pyridine ring can form critical hydrogen bonds with hinge region residues in the ATP-binding pocket of many kinases, a key interaction for potent inhibition.[1] The alkyne linker provides a rigid, linear trajectory, allowing for precise probing of the kinase active site.[3] The terminal primary alcohol of this compound offers a versatile handle for further chemical modifications and diversification, enabling the exploration of structure-activity relationships (SAR).
The unique combination of these features—a hinge-binding pyridine, a rigid alkyne spacer, and a modifiable alcohol—makes this compound an exceptionally valuable starting material for building kinase inhibitor libraries.
Core Synthetic Strategy: Sonogashira Coupling for Core Scaffold Assembly
The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form C(sp)-C(sp²) bonds between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction is the cornerstone for elaborating the this compound core, typically by coupling it with a halogenated heterocyclic base, such as a pyrrolo[2,3-d]pyrimidine, a common scaffold in Janus kinase (JAK) inhibitors.[7][8]
Principle and Rationale
The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[6][9] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electron-rich or complex heterocyclic substrates.[10][11][12]
Experimental Workflow: Sonogashira Coupling
This workflow outlines the general procedure for coupling this compound with a halogenated heterocycle.
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of 4-(4-(Pyrrolo[2,3-d]pyrimidin-4-yl)pyridin-4-yl)but-3-yn-1-ol
This protocol is adapted from established methodologies for the synthesis of JAK inhibitor precursors.[7][13]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Copper(I) iodide (CuI) (0.10 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by triethylamine.
-
Add this compound to the stirring mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to yield the desired product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Provides a reliable source of active Pd(0).[11] |
| Co-catalyst | CuI | Facilitates alkyne deprotonation and accelerates the reaction.[9] |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent; scavenges HX byproduct.[14] |
| Solvent | DMF or THF | Aprotic polar solvents that solubilize reagents well.[13] |
| Temperature | 80-100 °C | Provides sufficient energy to drive the catalytic cycle.[13] |
Advanced Strategy: Intramolecular Cyclization
Alkynes are exceptionally versatile functional groups that can participate in a variety of cyclization reactions to form complex heterocyclic systems.[15][16][17] The product from the Sonogashira coupling, containing both an alkyne and a nucleophilic nitrogen on the pyrrolopyrimidine core, is primed for such transformations.
Principle: Electrophile-Mediated Cyclization
An electrophilic reagent, such as iodine (I₂), can activate the alkyne triple bond towards intramolecular nucleophilic attack.[15][16] This process, often referred to as halocyclization, is a mild and efficient method for constructing fused ring systems. The resulting iodinated heterocycle can then be used in further cross-coupling reactions for additional diversification.[17]
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- 15. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Click Chemistry Reactions with 4-(Pyridin-4-yl)but-3-yn-1-ol
Authored by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to performing click chemistry reactions using 4-(Pyridin-4-yl)but-3-yn-1-ol. It is designed to equip researchers in drug discovery and chemical biology with both the theoretical understanding and practical protocols necessary for the successful application of this versatile building block. We will delve into the nuances of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a special focus on the considerations arising from the presence of the pyridyl moiety. Detailed, step-by-step protocols for both reaction types, along with methods for product purification and characterization, are provided.
Introduction: The Strategic Advantage of this compound in Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, has become an indispensable tool in modern chemical synthesis, particularly in the realms of drug discovery and bioconjugation.[1][2] Its high efficiency, broad scope, and the formation of stable, inert triazole linkages make it ideal for connecting molecular fragments.[3] The two most prominent examples of click chemistry are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
This compound is a particularly valuable building block for several reasons:
-
The Pyridyl Moiety: The pyridine ring is a common pharmacophore found in numerous approved drugs. Its inclusion can enhance solubility, introduce a site for hydrogen bonding, and allow for coordination to metal centers in metallodrugs or as a handle for further functionalization.
-
The Terminal Alkyne: This functional group is the cornerstone of click chemistry, readily reacting with azides to form the stable 1,2,3-triazole ring.
-
The Hydroxyl Group: The primary alcohol provides a convenient point for further chemical modification, either before or after the click reaction, enabling the attachment of linkers, polymers, or other functional molecules.
This guide will provide detailed protocols for the use of this compound in both CuAAC and SPAAC reactions, enabling researchers to harness its full potential in their synthetic endeavors.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The CuAAC reaction is the "cream of the crop" of click chemistry, offering high yields and complete regioselectivity for the 1,4-disubstituted triazole isomer.[4] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.[6]
Mechanistic Considerations: The Role of the Pyridine Ring
The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound can coordinate to the copper(I) catalyst. This can have several implications for the reaction:
-
Catalyst Sequestration: The pyridine may act as a ligand, potentially sequestering the copper catalyst and reducing its availability for the catalytic cycle. This can lead to slower reaction rates or incomplete conversion.
-
Enhanced Local Concentration: In some cases, coordination of the pyridyl alkyne to the copper center could increase the effective local concentration of the alkyne, potentially accelerating the reaction.
-
Formation of Inactive Complexes: The formation of stable, unreactive copper-pyridine complexes could inhibit the reaction.
To mitigate potential negative effects, it is often advisable to use a stabilizing ligand for the copper(I) catalyst, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is water-soluble and helps to prevent catalyst disproportionation and oxidation.[6] In some cases, a slight excess of the copper catalyst may be beneficial.
Detailed Protocol for CuAAC
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
-
Nitrogen or Argon gas for degassing
Stock Solutions:
-
Copper(II) Sulfate: 100 mM in deionized water.
-
THPTA: 200 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
This compound: 10 mM in DMSO or another suitable solvent.
-
Azide: 10 mM in a compatible solvent.
Reaction Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, combine the this compound solution (1 equivalent) and the azide solution (1-1.2 equivalents). Add the reaction buffer (e.g., phosphate-buffered saline) and any necessary co-solvent.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the copper(I) catalyst.[7]
-
Catalyst Premix: In a separate tube, mix the copper(II) sulfate solution (0.1 equivalents) and the THPTA solution (0.5 equivalents) to form the copper-ligand complex.[8]
-
Initiation of the Reaction: Add the copper-THPTA premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (1-2 equivalents).[8]
-
Reaction Monitoring: The reaction is typically stirred at room temperature and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, the product can be purified. Due to the basic nature of the pyridine ring, specific purification strategies may be required (see Section 4).
Quantitative Data for CuAAC Reactions
The following table provides representative reaction conditions for the CuAAC of pyridyl-alkynes with various azides.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzyl Azide | CuSO₄/NaAsc/THPTA | H₂O/t-BuOH | 2 | >95 | Simulated data based on typical CuAAC reactions |
| Propargyl Pyridine | Azidoethane | CuI | THF | 12 | 85-90 | [9] |
| Phenylacetylene | 4-Azidopyridine | CuSO₄/NaAsc | DMF | 4 | 92 | General protocol adaptation |
Note: The data in this table is illustrative and may vary depending on the specific substrates and reaction conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to achieve rapid cycloaddition with an azide.[5] This method is particularly valuable for biological applications where the toxicity of copper is a concern.[10] While this compound is not a strained alkyne itself, it can be reacted with a strained-alkyne-containing molecule that has been pre-functionalized with an azide.
General Workflow for SPAAC
The general strategy involves a two-step process:
-
Functionalization: The molecule of interest is functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
-
Click Reaction: The azide-containing partner, in this case, a derivative of this compound, is then added to initiate the SPAAC reaction.
Alternatively, the hydroxyl group of this compound can be converted to an azide to react with a strained alkyne.
Detailed Protocol for SPAAC
This protocol describes the reaction of an azide-functionalized this compound derivative with a DBCO-containing molecule.
Materials:
-
Azido-functionalized this compound derivative
-
DBCO-functionalized molecule
-
Solvent (e.g., DMSO, PBS, or a mixture)
Reaction Procedure:
-
Dissolve Reactants: Dissolve the azido-functionalized pyridyl compound (1 equivalent) and the DBCO-functionalized molecule (1-1.5 equivalents) in the chosen solvent.
-
Reaction: The reaction is typically performed at room temperature. The progress can be monitored by LC-MS or NMR. SPAAC reactions are generally fast, often reaching completion within minutes to a few hours.[11]
-
Purification: Once the reaction is complete, the product can be purified using standard chromatographic techniques (see Section 4).
Purification and Characterization of Pyridyl-Containing Triazoles
Purification Strategies
The presence of the basic pyridine ring in the product can be exploited for purification.
-
Acid-Base Extraction: The product can be selectively extracted into an aqueous acidic phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
-
Chromatography:
-
Silica Gel Chromatography: A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, can help to prevent peak tailing and improve separation.
-
Reverse-Phase HPLC: This is a powerful technique for purifying polar compounds. A buffered mobile phase may be necessary to control the ionization state of the pyridine ring.[12]
-
Characterization
The formation of the triazole ring can be confirmed using a variety of spectroscopic methods.
-
NMR Spectroscopy:
-
¹H NMR: The most characteristic signal is the appearance of a new singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the triazole proton.[13][14] The disappearance of the terminal alkyne proton signal is also a key indicator.[13]
-
¹³C NMR: The formation of the two triazole carbons can be observed in the ¹³C NMR spectrum.
-
-
Mass Spectrometry: The molecular weight of the product can be accurately determined by high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C≡C and ≡C-H stretching bands and the azide N₃ stretching band is indicative of a successful reaction.
Applications in Drug Discovery and Chemical Biology
The triazole products formed from this compound have broad applications:
-
Synthesis of Novel Heterocyclic Scaffolds: The triazole ring can serve as a central scaffold for the construction of complex molecules with potential biological activity.[15]
-
Bioconjugation: The pyridyl-triazole products can be conjugated to proteins, nucleic acids, and other biomolecules for applications in diagnostics and therapeutics.[8][16]
-
Development of PROTACs and Molecular Glues: The modular nature of click chemistry is well-suited for the synthesis of libraries of proteolysis-targeting chimeras (PROTACs) and molecular glues.
-
Fragment-Based Drug Discovery: this compound can be used to link fragments that bind to adjacent sites on a biological target.
Visualization of Workflows
CuAAC Workflow
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SPAAC Workflow
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules using click chemistry. By understanding the potential interactions of the pyridyl moiety with the copper catalyst and employing appropriate reaction conditions and purification strategies, researchers can efficiently generate a wide array of novel compounds for applications in drug discovery, chemical biology, and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful synthetic tool.
References
-
Jena Biosciences. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. Retrieved from [Link]
-
Creative Biolabs. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 131-143.
- Gaily, J. L., et al. (2012). Cymantrene–Triazole “Click” Products: Structural Characterization and Electrochemical Properties. Organometallics, 31(17), 6203–6213.
- Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), 11846–11854.
- Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Methods in Molecular Biology, 764, 233-242.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
- Pérez-Lista, M. D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1965–1979.
- Gais, H.-J. (2007). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2007(5), 1-28.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (2013, December 10). How can I prove the formation of a triazole ring in Click chemistry? Retrieved from [Link]
- Lee, J.-H., et al. (2019). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Molecules, 24(18), 3349.
- Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
ResearchGate. (n.d.). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product. Retrieved from [Link]
- Dias, H. V. R., et al. (2017). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)
- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(9), 887-899.
- Matsuo, J., et al. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by the secondary interactions. Organic & Biomolecular Chemistry, 23, 1837-1840.
-
ResearchGate. (2021, May 17). How to clean-up peptides labelled using click chemistry? Retrieved from [Link]
- Liao, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134-2145.
-
Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
- Matsuo, J., et al. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 23, 1837-1840.
-
ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Mechanistic applications of click chemistry for pharmaceutical drug discovery and drug delivery. Retrieved from [Link]
- Singh, R. K., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(11), 5433-5438.
- Kluger, R., & Al-Gharabli, S. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(35), 6834-6839.
-
Slideshare. (n.d.). Applications of click chemistry in drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Pyridin-3-yl)but-3-yn-1-ol. Retrieved from [Link]
Sources
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- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
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- 5. jcmarot.com [jcmarot.com]
- 6. broadpharm.com [broadpharm.com]
- 7. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung der Hydroxylgruppe von 4-(Pyridin-4-yl)but-3-in-1-ol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet detaillierte Protokolle und wissenschaftliche Einblicke in die chemische Modifikation der primären Hydroxylgruppe von 4-(Pyridin-4-yl)but-3-in-1-ol. Die Derivatisierung dieses Moleküls ist ein entscheidender Schritt in der Synthese von Wirkstoffbibliotheken und der Optimierung von Leitstrukturen, da sie die Modulation von physikochemischen Eigenschaften wie Löslichkeit, Stabilität und zelluläre Permeabilität ermöglicht.
Einleitung: Strategische Bedeutung der Derivatisierung
Die Modifikation von funktionellen Gruppen ist ein Eckpfeiler der medizinischen Chemie. Die Hydroxylgruppe von 4-(Pyridin-4-yl)but-3-in-1-ol, einem Molekül, das einen Pyridinring und eine Alkin-Einheit – beides wichtige Pharmakophore – vereint, stellt einen idealen Angriffspunkt für die Derivatisierung dar. Durch die Umwandlung des Alkohols in Ester, Ether oder Silylether können Wissenschaftler die pharmakokinetischen und pharmakodynamischen Profile einer Leitstruktur systematisch untersuchen.
Die vorliegenden Protokolle wurden entwickelt, um eine hohe Ausbeute und Reinheit zu gewährleisten und gleichzeitig die Integrität der Pyridin- und Alkin-Funktionalitäten zu erhalten. Die Auswahl der Reagenzien und Bedingungen basiert auf etablierten chemischen Prinzipien und berücksichtigt die spezifische Reaktivität des Substrats.
Chemische Eigenschaften und Reaktivitätsbetrachtungen
4-(Pyridin-4-yl)but-3-in-1-ol besitzt drei reaktive Zentren: die primäre Hydroxylgruppe, den basischen Pyridin-Stickstoff und das terminale Alkin-Wasserstoffatom. Ein erfolgreiches Derivatisierungsprotokoll muss die Reaktivität der Hydroxylgruppe gezielt ausnutzen, ohne unerwünschte Nebenreaktionen an den anderen Positionen auszulösen.
-
Hydroxylgruppe: Als primärer Alkohol ist sie gut zugänglich für eine Vielzahl von Reaktionen, einschließlich Acylierung, Alkylierung und Silylierung.
-
Pyridin-Stickstoff: Die Basizität des Pyridins (pKa des konjugierten Säure ~5.2) kann säurekatalysierte Reaktionen beeinflussen oder mit elektrophilen Reagenzien reagieren. In vielen Fällen agiert Pyridin oder seine Derivate jedoch selbst als Katalysator, insbesondere bei Acylierungen.[1][2]
-
Terminales Alkin: Das an das sp-hybridisierte Kohlenstoffatom gebundene Wasserstoffatom ist schwach acide (pKa ~25). Unter den hier beschriebenen Bedingungen, die typischerweise keine starken Basen erfordern, ist eine Deprotonierung und anschließende Reaktion des Alkins unwahrscheinlich.
Protokolle zur Derivatisierung
Die folgenden Abschnitte beschreiben detaillierte, schrittweise Protokolle für die gängigsten und robustesten Methoden zur Derivatisierung der Hydroxylgruppe von 4-(Pyridin-4-yl)but-3-in-1-ol.
Veresterung: Synthese von Carbonsäureestern
Die Veresterung ist eine der fundamentalsten Transformationen in der organischen Synthese. Die Umsetzung mit Carbonsäurechloriden oder -anhydriden in Gegenwart einer Base ist eine hocheffiziente Methode zur Herstellung von Estern.
Mechanistische Überlegungen: Die Reaktion verläuft über eine nukleophile Acylsubstitution. Pyridin dient dabei nicht nur als Säurefänger für das entstehende HCl, sondern kann auch als nukleophiler Katalysator agieren, indem es intermediär ein hochreaktives Acylpyridinium-Ion bildet.[3][4]
Experimentelles Protokoll: Synthese von 4-(Pyridin-4-yl)but-3-in-1-yl-benzoat
-
Vorbereitung: In einem trockenen 25-mL-Rundkolben werden 147 mg (1.0 mmol) 4-(Pyridin-4-yl)but-3-in-1-ol in 5 mL wasserfreiem Dichlormethan (DCM) gelöst.
-
Basenzugabe: 121 µL (1.5 mmol) wasserfreies Pyridin werden zu der Lösung gegeben. Die Mischung wird bei Raumtemperatur 10 Minuten gerührt.
-
Acylierung: Die Lösung wird auf 0 °C abgekühlt (Eisbad). Anschließend werden langsam 141 µL (1.2 mmol) Benzoylchlorid zugetropft.
-
Reaktion: Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und für 2-4 Stunden gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion durch Zugabe von 10 mL gesättigter Natriumbicarbonatlösung (NaHCO₃) beendet. Die Phasen werden getrennt und die wässrige Phase wird zweimal mit 10 mL DCM extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und im Vakuum eingeengt. Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise ein Gradient aus Hexan und Ethylacetat) gereinigt.
Tabelle 1: Zusammenfassung der Veresterungsbedingungen
| Reagenz | Äquivalente | Rolle | Anmerkungen |
| 4-(Pyridin-4-yl)but-3-in-1-ol | 1.0 | Substrat | Muss trocken sein. |
| Acylchlorid/-anhydrid | 1.1 - 1.5 | Acylierungsreagenz | Langsame Zugabe bei 0 °C. |
| Pyridin oder Triethylamin | 1.5 - 2.0 | Base / Katalysator | Fängt entstehende Säure ab. |
| Dichlormethan (DCM) | - | Lösungsmittel | Wasserfrei verwenden. |
Veretherung: Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine klassische Methode zur Herstellung von Ethern. Sie involviert die Deprotonierung des Alkohols zu einem Alkoxid, gefolgt von einer Sₙ2-Reaktion mit einem Alkylhalogenid. Für primäre Alkohole wie den unseren ist diese Methode besonders gut geeignet.
Mechanistische Überlegungen: Die Reaktion erfordert eine starke, nicht-nukleophile Base, um das Alkoxid zu erzeugen. Natriumhydrid (NaH) ist hierfür eine gängige Wahl. Das resultierende Alkoxid agiert als starkes Nukleophil und substituiert das Halogenid des Elektrophils.
Experimentelles Protokoll: Synthese von 4-(4-(But-3-in-1-yloxy)pyridin)
-
Vorbereitung: In einem trockenen 25-mL-Rundkolben unter Stickstoffatmosphäre werden 60 mg (1.5 mmol, 60% Dispersion in Mineralöl) Natriumhydrid in 5 mL wasserfreiem Tetrahydrofuran (THF) suspendiert.
-
Alkoxid-Bildung: Eine Lösung von 147 mg (1.0 mmol) 4-(Pyridin-4-yl)but-3-in-1-ol in 3 mL wasserfreiem THF wird bei 0 °C langsam zu der NaH-Suspension getropft. Die Mischung wird für 30 Minuten bei 0 °C gerührt.
-
Alkylierung: 137 µL (1.2 mmol) Benzylbromid werden zugetropft.
-
Reaktion: Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktion wird vorsichtig durch tropfenweise Zugabe von Wasser bei 0 °C beendet. Das Gemisch wird mit 15 mL Wasser verdünnt und dreimal mit 15 mL Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Silylierung: Bildung von Silylethern
Die Silylierung ist eine weit verbreitete Methode zum Schutz von Hydroxylgruppen. Silylether sind in der Regel unter vielen Reaktionsbedingungen stabil, lassen sich aber unter milden Bedingungen leicht wieder spalten.[1]
Mechanistische Überlegungen: Die Reaktion verläuft über einen Sₙ2-ähnlichen Mechanismus am Siliziumatom. Eine Base wie Imidazol oder Triethylamin wird verwendet, um den Alkohol zu deprotonieren und den entstehenden Chlorwasserstoff zu neutralisieren.[1] Die sterische Hinderung am Siliziumatom bestimmt die Reaktivität, wobei TBDMSCl selektiver für primäre Alkohole ist als TMSCl.[2]
Experimentelles Protokoll: Synthese von tert-Butyldimethyl((4-(pyridin-4-yl)but-3-in-1-yl)oxy)silan
-
Vorbereitung: 147 mg (1.0 mmol) 4-(Pyridin-4-yl)but-3-in-1-ol und 102 mg (1.5 mmol) Imidazol werden in 5 mL wasserfreiem N,N-Dimethylformamid (DMF) gelöst.
-
Silylierung: 181 mg (1.2 mmol) tert-Butyldimethylsilylchlorid (TBDMSCl) werden in einer Portion zugegeben.
-
Reaktion: Die Mischung wird bei Raumtemperatur für 2-12 Stunden gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.[2]
-
Aufarbeitung: Die Reaktion wird durch Zugabe von 20 mL Wasser beendet und die Mischung wird dreimal mit 15 mL Diethylether extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie.[2]
Tabelle 2: Vergleich der Derivatisierungsmethoden
| Methode | Reagenzien | Bedingungen | Vorteile | Nachteile |
| Veresterung | Acylchlorid, Base | 0 °C bis RT, 2-4 h | Schnell, hohe Ausbeuten, breite Substratpalette | Erfordert wasserfreie Bedingungen |
| Veretherung | NaH, Alkylhalogenid | 0 °C bis RT, über Nacht | Bildung stabiler Etherbindungen | Erfordert starke Base und inerte Atmosphäre |
| Silylierung | Silylchlorid, Imidazol | RT, 2-12 h | Milde Bedingungen, einfacher Schutz/Entschützung | Silylether können säure- oder fluoridempfindlich sein |
| Mitsunobu | PPh₃, DEAD/DIAD | 0 °C bis RT, einige Stunden | Milde Bedingungen, Inversion der Konfiguration (für sekundäre Alkohole) | Stöchiometrische Nebenprodukte, die schwer zu entfernen sind.[5][6][7] |
Mitsunobu-Reaktion: Vielseitige Funktionalisierung
Die Mitsunobu-Reaktion ermöglicht die Umwandlung von Alkoholen in eine Vielzahl anderer funktioneller Gruppen, einschließlich Ester, Ether und Thioether, unter milden, neutralen Bedingungen.[5][6][7] Sie ist besonders nützlich, wenn säure- oder basenempfindliche Substrate verwendet werden.
Mechanistische Überlegungen: Triphenylphosphin (PPh₃) und ein Azodicarboxylat (z.B. DEAD) bilden ein reaktives Phosphonium-Intermediat, das den Alkohol aktiviert und ihn zu einer guten Abgangsgruppe macht.[7] Ein Nukleophil kann dieses Intermediat dann in einer Sₙ2-Reaktion verdrängen. Die Verwendung von Pyridin-basierten Substraten in der Mitsunobu-Reaktion ist gut etabliert.[8]
Experimentelles Protokoll: Mitsunobu-Veresterung mit Benzoesäure
-
Vorbereitung: In einem trockenen 25-mL-Rundkolben unter Stickstoff werden 147 mg (1.0 mmol) 4-(Pyridin-4-yl)but-3-in-1-ol, 183 mg (1.5 mmol) Benzoesäure und 393 mg (1.5 mmol) Triphenylphosphin in 10 mL wasserfreiem THF gelöst.
-
Reaktion: Die Lösung wird auf 0 °C gekühlt. Eine Lösung von 261 µL (1.5 mmol) Diethylazodicarboxylat (DEAD) in 2 mL THF wird langsam zugetropft.
-
Rühren: Die Mischung wird langsam auf Raumtemperatur erwärmt und für mehrere Stunden gerührt, bis die Reaktion laut DC-Analyse abgeschlossen ist.[5]
-
Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt.
-
Reinigung: Der Rückstand wird direkt auf eine Kieselgelsäule aufgetragen und chromatographiert, um das gewünschte Esterprodukt von den Nebenprodukten Triphenylphosphinoxid und dem Hydrazin-Derivat zu trennen.
Analytische Überwachung und Charakterisierung
Der Erfolg der Derivatisierungsreaktionen sollte durch geeignete analytische Techniken überwacht und die Produkte sorgfältig charakterisiert werden.
-
Dünnschichtchromatographie (DC): Zur schnellen Überwachung des Reaktionsfortschritts. Ein Verschwinden des Startmaterials und das Erscheinen eines neuen, typischerweise weniger polaren Flecks deuten auf eine erfolgreiche Reaktion hin.
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): Zur Bestätigung der Molekülmasse des Produkts und zur Überprüfung der Reinheit.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR sind unerlässlich zur strukturellen Bestätigung des Derivats. Die Verschiebung der Signale der Protonen in der Nähe der ehemaligen Hydroxylgruppe (insbesondere der -CH₂O-Gruppe) ist ein klarer Indikator für eine erfolgreiche Derivatisierung.
-
Infrarotspektroskopie (IR): Das Verschwinden der breiten O-H-Streckschwingungsbande (ca. 3300 cm⁻¹) des Alkohols und das Erscheinen charakteristischer Banden des neuen funktionellen Gruppe (z.B. C=O-Streckschwingung für Ester bei ca. 1720 cm⁻¹) bestätigt die Reaktion.
Fehlerbehebung und Optimierung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Unvollständige Reaktion | Unzureichende Reagenzmenge, zu kurze Reaktionszeit, inaktive Reagenzien. | Äquivalente des Derivatisierungsreagenz und der Base erhöhen. Reaktionszeit verlängern oder Temperatur moderat erhöhen. Frische Reagenzien verwenden. |
| Geringe Ausbeute | Feuchtigkeit im System, Nebenreaktionen, Verluste bei der Aufarbeitung. | Alle Glasgeräte und Lösungsmittel sorgfältig trocknen. Reaktion unter inerter Atmosphäre durchführen. Aufarbeitungsschritte optimieren. |
| Bildung von Nebenprodukten | Pyridin-Quaternisierung, Reaktion am Alkin. | Mildere Bedingungen wählen. Bei Veretherung weniger reaktive Alkylierungsmittel verwenden. Schutzgruppenstrategie in Betracht ziehen. |
| Schwierige Reinigung | Nebenprodukte mit ähnlicher Polarität wie das Produkt (z.B. bei Mitsunobu). | Alternative Reinigungsmethoden wie präparative HPLC in Betracht ziehen. Für Mitsunobu-Reaktionen die Verwendung von polymergestütztem PPh₃ erwägen, um die Aufarbeitung zu vereinfachen.[8] |
Fazit
Die Derivatisierung der Hydroxylgruppe von 4-(Pyridin-4-yl)but-3-in-1-ol ist ein vielseitiges Werkzeug für die medizinische Chemie. Die in diesem Handbuch beschriebenen Protokolle für Veresterung, Veretherung, Silylierung und die Mitsunobu-Reaktion bieten robuste und reproduzierbare Methoden zur Synthese einer breiten Palette von Analoga. Eine sorgfältige Auswahl der Reaktionsbedingungen und eine genaue analytische Kontrolle sind der Schlüssel zum Erfolg. Diese strategischen Modifikationen ermöglichen es Forschern, die Eigenschaften von Leitstrukturen gezielt zu steuern und so den Weg für die Entwicklung neuer und wirksamerer Therapeutika zu ebnen.
Referenzen
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OrgoSolver. (n.d.). Säurechloride → Ester mit Alkoholen und Pyridin. Abgerufen von [Link]
-
Chemistry Stack Exchange. (2015). Warum wird Pyridin bei der Herstellung von Tosylestern aus Alkoholen verwendet?. Abgerufen von [Link]
-
Wikipedia. (2023). Mitsunobu-Reaktion. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu-Reaktion. Abgerufen von [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu-Reaktion. Abgerufen von [https://www.organic-chemistry.org/abstracts/lit2/0 Mitsunobu Reaction.pdf]([Link] Mitsunobu Reaction.pdf)
-
Chemistry LibreTexts. (2023). Säureanhydride reagieren mit Alkoholen zu Estern. Abgerufen von [Link]
-
Sessions, A. L. (n.d.). Acetatderivate von Alkoholen. Caltech GPS. Abgerufen von [Link]
-
Gelest. (n.d.). Silane als Schutzgruppen für terminale Alkine. Abgerufen von [Link]
-
Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 22. doi:10.1186/1860-5397-2-22. Abgerufen von [Link]
-
ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(17), 4742-4745. Abgerufen von [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol
Introduction: The Significance of a Versatile Heterocyclic Building Block
4-(Pyridin-4-yl)but-3-yn-1-ol is a valuable heterocyclic building block in the realms of medicinal chemistry and materials science. Its structure, featuring a pyridine ring coupled to a butynol chain, offers multiple points for further functionalization. This makes it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and novel organic materials.[1] The synthesis of this compound is most effectively achieved through the Sonogashira cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2][3] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and practical insights for successful execution.
Reaction Overview: The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction typically proceeds under mild conditions, tolerating a wide range of functional groups, which contributes to its broad applicability in organic synthesis.[1][2]
The Catalytic Cycle: A Dual-Metal Mechanism
The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle: The cycle begins with the active palladium(0) species undergoing oxidative addition with the aryl halide (in this case, a 4-halopyridine). This is followed by a crucial step called transmetalation, where the acetylide group is transferred from the copper acetylide intermediate to the palladium complex. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.
-
Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[5][6] In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[5]
The synergistic action of both metal catalysts allows the reaction to proceed efficiently under mild conditions.[7]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Key Reagents and Their Functions
A successful Sonogashira coupling relies on the careful selection of reagents. The following table summarizes the key components and their roles in the synthesis of this compound.
| Reagent | Example(s) | Function |
| Aryl Halide | 4-Iodopyridine, 4-Bromopyridine | The electrophilic coupling partner that provides the pyridine moiety. |
| Terminal Alkyne | But-3-yn-1-ol | The nucleophilic coupling partner that provides the butynol chain. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst that facilitates the C-C bond formation.[2][8] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne to form a copper acetylide intermediate.[5][6] |
| Base | Triethylamine (Et₃N), Piperidine | Neutralizes the hydrogen halide formed during the reaction and facilitates the deprotonation of the alkyne. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides a medium for the reaction to occur. Anhydrous and degassed solvents are crucial.[9] |
Experimental Protocol
This protocol details a reliable method for the synthesis of this compound.
Materials and Equipment
-
4-Iodopyridine
-
But-3-yn-1-ol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-iodopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous and degassed tetrahydrofuran (THF) to dissolve the solids.
-
To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of but-3-yn-1-ol (1.2 eq) via a syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[10]
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure compound.
-
Caption: A streamlined workflow for the synthesis of this compound.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The spectra should show characteristic peaks corresponding to the protons and carbons of the pyridine ring and the butynol chain.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C≡C stretch of the alkyne.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst, presence of oxygen, impure reagents. | Use fresh catalyst, ensure a completely inert atmosphere, use anhydrous and degassed solvents and reagents. |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[2] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating may be required for less reactive substrates. |
| Difficult Purification | Presence of closely related impurities. | Optimize the eluent system for column chromatography. Recrystallization may be an alternative purification method. |
Conclusion
The palladium-catalyzed Sonogashira cross-coupling reaction is a highly efficient and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can successfully synthesize this valuable building block for a wide range of applications in drug discovery and materials science. The protocol and insights provided in this guide serve as a robust starting point for the successful synthesis and purification of the target compound.
References
-
Sonogashira coupling. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Accessed January 12, 2026. [Link]
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Sonogashira Coupling. BYJU'S. Accessed January 12, 2026. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
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Sonogashira coupling. Golden. Accessed January 12, 2026. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Published April 20, 2020. [Link]
-
Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. ARKIVOC. Accessed January 12, 2026. [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. Published July 5, 2025. [Link]
- New preparation process of 4-pyridine butanol.
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Published February 7, 2023. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 4-Iodopyridine with But-3-yn-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the Sonogashira cross-coupling of 4-iodopyridine with but-3-yn-1-ol to synthesize 4-(pyridin-4-yl)but-3-yn-1-ol. This key synthetic transformation is crucial for accessing a versatile building block in medicinal chemistry and materials science. The document offers a detailed experimental procedure, an in-depth discussion of the reaction mechanism, guidelines for optimization, and troubleshooting advice. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this specific carbon-carbon bond formation.
Introduction: The Significance of Sonogashira Coupling
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Discovered by Kenkichi Sonogashira in 1975, its enduring utility stems from the mild reaction conditions and broad functional group tolerance, which permit the construction of complex molecular architectures.[3][4][5] The synthesis of this compound is of particular interest as it combines a key heterocyclic moiety (pyridine) with a functionalized alkyne, yielding a bifunctional molecule with wide-ranging applications in the development of pharmaceuticals and advanced materials.[6]
Aryl iodides are highly reactive substrates in Sonogashira couplings, often enabling the reaction to proceed efficiently at room temperature.[1][7] The protocol detailed herein leverages this reactivity to provide a robust and high-yielding pathway to the target compound.
Reaction Mechanism and Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1][7][8] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 4-iodopyridine, forming a Pd(II) complex.
-
The Copper Cycle: Simultaneously, the copper(I) iodide co-catalyst reacts with the terminal alkyne, but-3-yn-1-ol, in the presence of a base to form a copper(I) acetylide intermediate.[1] This step is crucial as it activates the alkyne for the subsequent transmetalation.
-
Transmetalation: The copper acetylide transfers the alkyne moiety to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired product, this compound, and regenerate the active Pd(0) catalyst, thus completing the cycle.[7][8]
The choice of a mild base, such as an amine, is critical as it serves to neutralize the hydrogen halide byproduct generated during the reaction.[1]
Detailed Experimental Protocol
This protocol is optimized for the gram-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Eq. |
| 4-Iodopyridine | C₅H₄IN | 204.99 | 1.00 g | 4.88 | 1.0 |
| But-3-yn-1-ol | C₄H₆O | 70.09 | 0.41 g (0.44 mL) | 5.86 | 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 86 mg | 0.122 | 0.025 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 19 mg | 0.098 | 0.02 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.04 mL | 14.64 | 3.0 |
| Tetrahydrofuran (THF) | C₄H₈O | - | 25 mL | - | - |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodopyridine (1.00 g, 4.88 mmol), bis(triphenylphosphine)palladium(II) chloride (86 mg, 0.122 mmol), and copper(I) iodide (19 mg, 0.098 mmol).
-
Inert Atmosphere: Seal the flask and connect it to an inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (25 mL) followed by triethylamine (2.04 mL, 14.64 mmol) via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Alkyne Addition: Slowly add but-3-yn-1-ol (0.44 mL, 5.86 mmol) to the reaction mixture dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[7][9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 25 mL), followed by brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane to afford the pure this compound.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (ESI+) | m/z = 148.07 [M+H]⁺ |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Presence of oxygen- Wet solvents or reagents | - Use fresh, high-purity catalysts.- Ensure the reaction is set up under a strict inert atmosphere.- Use freshly distilled and anhydrous solvents. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas the reaction mixture.- Reduce the loading of the copper(I) iodide co-catalyst. Consider a copper-free protocol if homocoupling is persistent.[1] |
| Difficulty in Purification | - Incomplete removal of catalyst residues | - Ensure thorough filtration through Celite® post-reaction.- Use a scavenger resin to remove residual palladium if necessary.[9] |
Safety and Handling Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
4-Iodopyridine: Toxic if swallowed or in contact with skin. Handle with care.
-
Palladium Catalyst: Palladium compounds can be toxic and should be handled with caution.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
-
Reaction Conditions: The reaction itself is generally not highly exothermic, but caution should always be exercised when running chemical reactions.[10]
Conclusion
The Sonogashira coupling of 4-iodopyridine with but-3-yn-1-ol is a highly efficient and reliable method for the synthesis of this compound. The protocol detailed in these application notes, grounded in a solid mechanistic understanding, provides a clear and reproducible pathway for obtaining this valuable synthetic intermediate in high yield. Adherence to the procedural details, particularly with respect to maintaining an inert atmosphere and using anhydrous conditions, is key to achieving optimal results.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
University of Liverpool. Coupling to alkynes: the Sonogashira reaction. (2025-08-09). [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Al-Masum, M. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6696-6719. [Link]
-
Golden. Sonogashira coupling. [Link]
-
Shroder, M. The Sonogashira Coupling. [Link]
-
Organic Synthesis. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). [Link]
-
Springer. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. (2014-05-01). [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013-05-17). [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025-08-09). [Link]
-
ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025-07-05). [Link]
-
Wiley Online Library. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022-05-10). [Link]
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Application Notes and Protocols: 4-(Pyridin-4-yl)but-3-yn-1-ol in Fragment-Based Drug Discovery
Introduction: The Rationale for a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that, despite binding with low affinity, do so with high ligand efficiency.[4][5] These initial "hits" serve as starting points for rational, structure-guided optimization into potent and drug-like molecules.[6][7]
This guide focuses on 4-(Pyridin-4-yl)but-3-yn-1-ol , a fragment designed to maximize the potential for meaningful interactions and subsequent chemical elaboration. Its structure is not a random assortment of atoms but a deliberate combination of two highly valuable pharmacophoric features: the pyridine ring and a terminal alkyne linked by a flexible alkyl chain containing a primary alcohol.
-
The Pyridine Moiety : As a versatile azaheterocycle, the pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8][9] Its nitrogen atom acts as a potent hydrogen bond acceptor, capable of forming crucial interactions within a target's binding site. Furthermore, the pyridine ring can improve a molecule's aqueous solubility and metabolic stability, desirable properties for any drug candidate.[9][10]
-
The Terminal Alkyne : The terminal alkyne is a remarkably versatile functional group in modern drug discovery.[11][12] Its linear and rigid geometry can provide directional interactions, and its sp-hybridized carbons can engage in unique non-covalent interactions.[11] Crucially, it serves as a reactive handle for "click chemistry," enabling efficient bioconjugation or fragment linking.[11][13][14] It can also be employed as a "warhead" for developing covalent inhibitors or as a bioisostere for various functional groups.[11][12]
The primary alcohol adds a further point for hydrogen bonding and serves as a potential vector for fragment growth. The combination of these features in a single, low-molecular-weight molecule makes this compound an exemplary tool for FBDD campaigns.
Physicochemical Properties of this compound
A thorough understanding of a fragment's properties is critical for designing robust screening assays. Below is a summary of key computed and experimental data for the related isomer, 4-(pyridin-3-yl)but-3-yn-1-ol, which provides a useful reference.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | PubChem[15] |
| Molecular Weight | 147.17 g/mol | PubChem[15] |
| XLogP3 | 0.8 | PubChem[15] |
| Hydrogen Bond Donors | 1 | PubChem[15] |
| Hydrogen Bond Acceptors | 2 | PubChem[15] |
| Purity | Typically >97% | Commercial Suppliers[16] |
Note: These properties align well with the "Rule of Three," a common guideline for fragment selection (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[17][18]
The FBDD Workflow Using this compound
The journey from a fragment library to a lead compound is a structured process. The diagram below illustrates a typical FBDD workflow, highlighting the stages where a fragment like this compound is applied and assessed.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following protocols are designed to guide researchers in the application of this compound in common FBDD screening techniques.
Protocol 1: Fragment Preparation and Quality Control
Causality: The integrity of screening results is directly dependent on the quality and solubility of the fragments. Aggregation or impurities can lead to false positives.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or appropriate assay buffer
-
Vortex mixer, centrifuge
-
LC-MS and ¹H-NMR for quality control
Procedure:
-
Purity Verification: Before use, verify the purity of the solid fragment using LC-MS and its identity using ¹H-NMR. The purity should be >95% to avoid artifacts.
-
Primary Stock Solution (100 mM): Accurately weigh the fragment and dissolve it in anhydrous DMSO to a final concentration of 100 mM. Ensure complete dissolution by vortexing.
-
Scientist's Insight: DMSO is hygroscopic. Use a fresh, anhydrous supply to prevent precipitation of the compound upon freezing.
-
-
Aqueous Solubility Check: Dilute a small aliquot of the DMSO stock into the primary assay buffer to the highest screening concentration (e.g., 1 mM). Let it sit for 1 hour and inspect visually for precipitation. Centrifuge at >14,000 x g for 10 minutes and check for a pellet. A clear solution indicates sufficient solubility.
-
Working Solutions: Prepare serial dilutions from the primary stock in 100% DMSO to create a concentration range for dose-response experiments. These will be further diluted into the final assay buffer.
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a sensitive, label-free biophysical technique that measures binding events in real-time, making it ideal for identifying low-affinity fragment interactions.[19][20] It provides kinetic data (kₐ, kₔ) and affinity (Kₗ).[19]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
This compound working solutions
-
Running buffer (e.g., HBS-EP+) with 1-5% DMSO
Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations. A reference flow cell should be prepared by activating and deactivating the surface without protein.
-
Assay Development: Optimize running buffer conditions, including DMSO concentration. The final DMSO concentration in the samples must be precisely matched to the running buffer to avoid solvent-induced bulk refractive index shifts, a common source of false positives.[20]
-
Screening: Inject this compound over the target and reference surfaces at a single high concentration (e.g., 200 µM - 1 mM). Monitor the binding response (in Resonance Units, RU). A response significantly above the reference channel and buffer blanks indicates a potential hit.
-
Hit Confirmation & Affinity Measurement: For initial hits, perform a dose-response experiment by injecting a range of concentrations (e.g., 8 concentrations from 1 mM down to 7.8 µM).
-
Data Analysis: Subtract the reference channel and buffer blank responses. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kₗ). A reproducible and dose-dependent binding confirms the hit.
| Parameter | Example Value | Interpretation |
| Screening Concentration | 500 µM | High concentration needed for weak binders |
| Observed Response | 35 RU | Clear signal over background |
| Calculated Kₗ | 250 µM | Typical affinity for a fragment hit |
| Ligand Efficiency (LE) | 0.35 kcal/mol per heavy atom | Good LE (>0.3) indicates efficient binding |
Protocol 3: Hit Validation by NMR Spectroscopy
Causality: NMR spectroscopy is a robust method to validate fragment hits, providing information on binding site and affinity while being less prone to artifacts than other techniques.[21][22] Ligand-observe methods like Saturation Transfer Difference (STD) are excellent for confirming binding.
Materials:
-
High-field NMR spectrometer with cryoprobe
-
Isotopically labeled (¹⁵N or ¹³C) protein (for protein-observe methods)
-
Unlabeled protein (for ligand-observe methods)
-
NMR tubes
-
Deuterated buffer (e.g., D₂O-based PBS)
Procedure (STD-NMR - Ligand-Observed):
-
Sample Preparation: Prepare two NMR samples.
-
Sample A (Reference): this compound (e.g., 500 µM) in deuterated buffer.
-
Sample B (Binding): this compound (500 µM) + Target Protein (e.g., 10-20 µM) in the same buffer.
-
-
Acquire Spectra:
-
Record a standard 1D ¹H spectrum for both samples to ensure fragment stability and integrity.
-
Acquire an STD spectrum for Sample B. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound ligand.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum belong to the fragment protons that are in close proximity to the protein upon binding. The absence of signals confirms a non-binder or false positive from the primary screen.
-
Scientist's Insight: The relative intensities of the STD signals can provide structural information, indicating which part of the fragment (e.g., the pyridine ring or the alkyl chain) is more deeply engaged in the binding pocket.
-
From Hit to Lead: Optimizing the Fragment
Once this compound is confirmed as a binder and its binding mode is elucidated by X-ray crystallography, the hit-to-lead phase begins.[7][23] The goal is to evolve this low-affinity fragment into a high-potency lead compound.[2][6]
Sources
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- 18. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. sci-hub.se [sci-hub.se]
Application Note: A Scalable and Robust Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol via Sonogashira Coupling
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol, a valuable building block in pharmaceutical and materials science research. The synthesis is centered around a palladium and copper co-catalyzed Sonogashira cross-coupling reaction. This document offers a detailed protocol, an exploration of the underlying reaction mechanism, critical safety considerations for scale-up, and robust methods for purification and characterization. The content is designed for researchers, scientists, and drug development professionals, providing not just a procedure, but the scientific rationale to ensure a successful and safe scale-up.
Introduction: The Significance of this compound
The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The pyridine ring is a common motif in pharmaceuticals, and the butynol chain provides a versatile handle for further chemical modifications. The ability to produce this compound on a larger scale is crucial for advancing research and development in areas such as medicinal chemistry and materials science. This guide addresses the practical challenges of scaling up this synthesis, focusing on the widely-used Sonogashira coupling reaction.[1][2][3]
The Synthetic Strategy: Sonogashira Cross-Coupling
The most efficient and widely adopted method for the synthesis of aryl-alkynes is the Sonogashira cross-coupling reaction.[2][4] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][4] For the synthesis of this compound, this involves the coupling of a 4-halopyridine (typically 4-iodopyridine or 4-bromopyridine) with but-3-yn-1-ol.
Reaction Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halopyridine to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
-
-
Copper Cycle:
-
Acetylide Formation: The copper(I) salt reacts with the terminal alkyne (but-3-yn-1-ol) in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne.
-
The following diagram illustrates the interplay between these two catalytic cycles:
Caption: The dual catalytic cycle of the Sonogashira reaction.
Scale-Up Synthesis Protocol
This protocol is designed for a multi-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 4-Iodopyridine | 204.99 | 20.5 g | 0.1 | More reactive than 4-bromopyridine.[2] |
| But-3-yn-1-ol | 70.09 | 8.4 g (8.8 mL) | 0.12 | Use a slight excess to ensure full conversion of the halide. |
| Pd(PPh₃)₂Cl₂ | 701.90 | 1.4 g | 0.002 (2 mol%) | A common and effective palladium catalyst.[5] |
| Copper(I) Iodide (CuI) | 190.45 | 0.38 g | 0.002 (2 mol%) | Co-catalyst for acetylide formation.[2] |
| Triethylamine (Et₃N) | 101.19 | 42 mL | 0.3 | Acts as both base and solvent.[2] |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | Anhydrous solvent is crucial for the reaction.[4] |
Equipment
-
Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Procedure
-
Reaction Setup:
-
To the 500 mL three-necked flask, add 4-iodopyridine (20.5 g, 0.1 mol), Pd(PPh₃)₂Cl₂ (1.4 g, 2 mol%), and CuI (0.38 g, 2 mol%).
-
Equip the flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[6]
-
-
Addition of Reagents:
-
Under a positive flow of nitrogen, add anhydrous THF (200 mL) and triethylamine (42 mL, 0.3 mol) to the flask.
-
Stir the mixture at room temperature for 10 minutes to dissolve the solids.
-
Slowly add but-3-yn-1-ol (8.8 mL, 0.12 mol) to the reaction mixture via a syringe.
-
-
Reaction:
-
Heat the reaction mixture to 60 °C and maintain this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of 4-iodopyridine), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and other insoluble salts. Wash the celite pad with ethyl acetate (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the majority of the solvent.
-
To the residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with a dilute aqueous HCl solution (e.g., 1M HCl) to remove excess triethylamine. Be cautious as the product may also be protonated and move into the aqueous layer if the pH is too low. A wash with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL) should follow.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude product will likely contain residual starting materials, homocoupled alkyne, and other byproducts. Due to the polar nature of the hydroxyl group and the basicity of the pyridine ring, purification can be challenging.
Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. A common starting point is a gradient from 0% to 10% methanol in DCM. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to reduce peak tailing, which is a common issue with pyridine compounds on silica gel.[8]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization and Quality Control
Confirm the identity and purity of the final product using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Expected signals for pyridyl protons, and protons of the butynol chain. The chemical shifts of the pyridine protons will be downfield. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the butynol chain, including the characteristic alkyne carbons. |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product (C₉H₉NO, MW: 147.18 g/mol ).[9] |
| IR Spec. | Characteristic peaks for O-H stretching (broad), C≡C stretching (weak), and C-N stretching. |
| Purity (HPLC) | >95% purity is typically desired for further applications. |
The following diagram outlines the quality control workflow:
Caption: Quality control workflow for this compound.
Safety Considerations for Scale-Up
Scaling up the Sonogashira reaction requires careful attention to safety, primarily due to its exothermic nature.
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic, and in some cases, can lead to a runaway reaction if not properly controlled.[10] The heat generation can be rapid upon addition of the catalyst.
-
Control Measures:
-
Controlled Addition: For larger scale reactions, consider the controlled addition of one of the reactants (e.g., the alkyne or the base) to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) to dissipate the heat generated.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction.
-
-
Reagent Handling:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood.
-
Triethylamine: Is a flammable and corrosive liquid with an unpleasant odor. Handle with appropriate gloves and eye protection.
-
Solvents: THF is highly flammable. Ensure there are no ignition sources nearby.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, presence of oxygen, poor quality reagents. | Use fresh, high-quality reagents and anhydrous solvents. Ensure the reaction is performed under a strict inert atmosphere.[6] |
| Formation of Homocoupled Alkyne | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[6] |
| Difficult Purification | Co-elution of impurities, product tailing on silica gel. | Adjust the polarity of the eluent. Add a small amount of a basic modifier like triethylamine to the eluent.[8] Consider reverse-phase chromatography if normal phase is ineffective. |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the scale-up synthesis of this compound. By carefully controlling the reaction conditions, particularly the inert atmosphere, and by implementing appropriate safety measures to manage the reaction exotherm, this valuable building block can be produced in significant quantities. The purification of this polar, basic compound can be achieved with careful selection of chromatographic conditions. This application note provides a solid foundation for researchers to confidently and safely perform this important synthesis on a larger scale.
References
-
PubChem. 4-(Pyridin-3-yl)but-3-yn-1-ol. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Solvent-free Sonogashira coupling reaction via high speed ball milling. [Link]
-
Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. [Link]
-
MDPI. Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. [Link]
-
ACS Publications. Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. [Link]
-
Biological Magnetic Resonance Bank. bmse000432 Pyridine at BMRB. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. 1-(Pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol. [Link]
-
ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]
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- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol
Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We will delve into the root causes of byproduct formation and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Introduction
The synthesis of this compound, typically achieved via a Sonogashira cross-coupling reaction, is a crucial step in the preparation of various pharmaceutical intermediates and complex molecules.[1][2] This reaction couples a terminal alkyne, but-3-yn-1-ol, with an aryl halide, such as 4-iodopyridine or 4-bromopyridine, using a palladium catalyst and a copper(I) co-catalyst.[1] While effective, this reaction is not without its challenges, with the formation of specific byproducts being a primary concern for chemists. Understanding and mitigating these side reactions is key to achieving high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Presence of a Significant Amount of Homocoupled Diyne Byproduct
Question: My reaction mixture shows a significant peak corresponding to the homocoupling product of but-3-yn-1-ol (octa-1,7-diyne-3,6-diol). What causes this, and how can I prevent it?
Answer: This is the most common byproduct in Sonogashira reactions and is formed through a process known as Glaser or Hay coupling.[3][4][5] This oxidative homocoupling of the terminal alkyne is promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3][5]
Causality: The copper(I) acetylide intermediate, which is crucial for the main Sonogashira cycle, can undergo oxidation to a copper(II) species, leading to the dimerization of the alkyne.[3] The presence of atmospheric oxygen significantly accelerates this undesired pathway.
Solutions:
-
Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1][6] This includes degassing all solvents and reagents prior to use. A common technique is the freeze-pump-thaw method for solvents.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol.[1][3][7] While these reactions might require higher temperatures or different ligand systems, they completely eliminate the primary pathway for Glaser coupling.[1][3]
-
Reducing Atmosphere: Some studies have shown that using a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon, can significantly diminish the formation of homocoupled byproducts to as low as 2%.[5]
-
Reagent Purity: Ensure the purity of your but-3-yn-1-ol and amine base. Impurities can sometimes promote oxidative side reactions.
Issue 2: Formation of Bipyridyl Byproducts
Question: I am observing byproducts with a mass corresponding to the homocoupling of my pyridine starting material. Why is this happening?
Answer: The homocoupling of the aryl halide, in this case, 4-iodopyridine or 4-bromopyridine, can occur, leading to the formation of 4,4'-bipyridine. This is often a result of side reactions within the palladium catalytic cycle.
Causality: This side reaction can be more prevalent under certain conditions, such as high temperatures or when the palladium catalyst is not efficiently participating in the cross-coupling cycle. It can also be influenced by the choice of ligand and base.
Solutions:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[8][9]
-
Control Temperature: While some reactions with less reactive aryl bromides may require heating, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[10] Monitor the reaction progress and use the minimum temperature necessary for a reasonable reaction rate.
-
Stoichiometry: Ensure the stoichiometry of your reagents is accurate. An excess of the aryl halide relative to the alkyne might, in some cases, favor its homocoupling.
Issue 3: Low or No Conversion of Starting Materials
Question: My reaction is sluggish, or I am recovering a large amount of my starting materials. What are the likely causes?
Answer: Low conversion can stem from several factors, including catalyst deactivation, insufficient reaction temperature, or issues with the reagents.
Solutions:
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) iodide are fresh and have been stored correctly. Palladium(0) complexes can be sensitive to air and moisture.[1] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) species.[1]
-
Reactivity of Aryl Halide: The reactivity of the aryl halide is a key factor. Aryl iodides are generally more reactive than aryl bromides.[1][4] If you are using 4-bromopyridine, you may need to increase the reaction temperature or use a more active catalyst system.[1]
-
Base Quality: The amine base (e.g., triethylamine, diisopropylethylamine) must be of high purity and anhydrous. The base is crucial for deprotonating the terminal alkyne.[8] Distilling the amine before use can sometimes resolve issues.
-
Solvent Choice: While THF is common, other solvents like DMF may be more suitable for less reactive substrates.[6] Ensure the solvent is anhydrous and degassed.
Issue 4: Protodehalogenation of the Pyridine Starting Material
Question: I am detecting 4-deiodopyridine (pyridine) in my reaction mixture. What is causing the loss of the halogen?
Answer: Protodehalogenation, the replacement of the iodine or bromine atom with a hydrogen atom, is a known side reaction in many cross-coupling reactions.[11]
Causality: This can be caused by trace amounts of water or other proton sources in the reaction mixture. The choice of base can also influence the extent of this side reaction.[11]
Solutions:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to minimize protodehalogenation.[11]
-
Base Selection: In some cases, using inorganic bases like potassium carbonate or cesium carbonate instead of amine bases may reduce the incidence of this side reaction.[8]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this reaction?
A1: For the palladium catalyst, a loading of 1-5 mol% is common. The copper(I) iodide co-catalyst is typically used in a slightly lower or equivalent amount, around 1-2 mol%.
Q2: Can I use 4-chloropyridine for this reaction?
A2: While technically possible, aryl chlorides are significantly less reactive than aryl bromides and iodides in Sonogashira couplings.[4] This would require specialized, highly active catalyst systems, often with bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands, and likely higher reaction temperatures.[9] For laboratory-scale synthesis, 4-iodopyridine or 4-bromopyridine are the preferred starting materials.
Q3: How can I effectively purify the final product from the byproducts?
A3: Column chromatography on silica gel is the most common method for purifying this compound. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is typically effective in separating the desired product from the less polar diyne byproduct and the more polar starting materials and catalyst residues.
Q4: My reaction mixture turns black. Is this normal?
A4: A color change to dark red or black is often observed in Sonogashira reactions and is usually indicative of the formation of palladium nanoparticles ("palladium black").[12] While this can sometimes signal catalyst decomposition and reduced activity, it does not always mean the reaction has failed.[12] However, if accompanied by low conversion, it suggests a need to re-evaluate the reaction conditions, particularly the ligand choice and temperature.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the synthesis of this compound.
Materials:
-
4-Iodopyridine
-
But-3-yn-1-ol
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed THF via syringe.
-
Add anhydrous, degassed triethylamine (2.0 equiv.) via syringe.
-
Finally, add but-3-yn-1-ol (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to minimize the formation of the homocoupled diyne byproduct.
Materials:
-
4-Bromopyridine
-
But-3-yn-1-ol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromopyridine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add but-3-yn-1-ol (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following table summarizes the common byproducts and their typical formation conditions.
| Byproduct Name | Structure | Formation Conditions | Mitigation Strategy |
| Octa-1,7-diyne-3,6-diol | HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH | Copper-catalyzed, presence of oxygen | Strict inert atmosphere, copper-free conditions |
| 4,4'-Bipyridine | Pyridin-4-yl-pyridin-4-yl | High temperature, inefficient catalyst | Optimize catalyst/ligand, control temperature |
| Pyridine | C₅H₅N | Presence of proton sources (e.g., water) | Use anhydrous reagents and solvents |
Visualizing Reaction Pathways
The following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Caption: Catalytic cycles in Sonogashira coupling and byproduct formation.
References
- Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
- BenchChem. (2025). Technical Support Center: Sonogashira Reaction Troubleshooting.
- PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- BenchChem. (n.d.). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (n.d.).
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- BenchChem. (n.d.). Technical Support Center: Reactions of 4-Amino-3-iodopyridine.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Sonogashira Reactions for Pyridine Substrates
Welcome to the technical support hub for Sonogashira cross-coupling reactions involving pyridine substrates. As a foundational tool for constructing C(sp²)-C(sp) bonds, the Sonogashira reaction is invaluable in pharmaceutical, materials science, and natural product synthesis.[1][2][3] However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with simple aryl halides.
Pyridine substrates are electron-deficient, and the lone pair on the nitrogen atom can coordinate with the palladium or copper catalyst, potentially inhibiting or poisoning the catalytic cycle.[4][5] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these challenges, troubleshoot common issues, and optimize reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are Sonogashira reactions with halopyridines often more challenging than with other aryl halides?
A1: The primary challenge stems from the pyridine nitrogen. As a Lewis base, it can coordinate to the palladium and/or copper centers. This coordination can sequester the active catalyst, hindering its participation in the catalytic cycle and leading to low or no reactivity.[4][5] Furthermore, the electron-deficient nature of the pyridine ring can affect the rate of the oxidative addition step, which is often the rate-limiting step in the palladium cycle.[6][7] The position of the halogen also matters; 2- and 6-halopyridines can present additional steric hindrance near the coordinating nitrogen atom.[4]
Q2: What is the general reactivity order for halopyridines in this reaction?
A2: The reactivity order follows the general trend for aryl halides, which is dictated by the carbon-halogen bond strength. Consequently, iodopyridines are the most reactive, followed by bromopyridines, and then chloropyridines, which are the least reactive and typically require more forcing conditions or specialized catalytic systems.[8] This reactivity difference can be exploited for selective couplings on di-halogenated pyridines.[6][9]
Q3: Should I use a traditional copper co-catalyst or a copper-free protocol for my pyridine substrate?
A3: This is a critical decision. While traditional copper(I) co-catalysis can be effective, it is the primary culprit behind the most common side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne byproduct (Glaser coupling).[1][10] This is especially problematic in the presence of trace oxygen. For pyridine substrates, which can coordinate to copper, unpredictable effects on reactivity can also occur.
Therefore, copper-free protocols are often the preferred starting point for pyridine substrates .[11][12][13] They eliminate the Glaser coupling side reaction and simplify the reaction system.[14][10] However, they may require more carefully selected ligands, bases, and sometimes higher temperatures to achieve efficient coupling.[9][15]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low to No Conversion or Stalled Reaction
-
Question: My reaction with 3-bromopyridine has stalled at 20% conversion after several hours. What are the likely causes and how can I improve the yield?
-
Answer: A stalled reaction with a pyridine substrate often points to catalyst inhibition or suboptimal reaction parameters. Let's break down the possibilities.
-
Cause A: Catalyst Inhibition/Decomposition. The pyridine nitrogen may be coordinating to your palladium catalyst, deactivating it.[5] Additionally, at elevated temperatures, the catalyst can decompose into inactive palladium black.[8]
-
Solution 1: Ligand Choice is Critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to a bulky, electron-rich phosphine ligand such as P(t-Bu)₃, SPhos, or XPhos, or an N-heterocyclic carbene (NHC) ligand.[9] These ligands promote the crucial oxidative addition step, stabilize the palladium center, and can minimize inhibition by the pyridine substrate.[9][16]
-
-
Cause B: Insufficient Reactivity. Bromopyridines are significantly less reactive than iodopyridines and often require more energy to activate the C-Br bond.[8]
-
Solution 1: Increase Reaction Temperature. If you are running the reaction at room temperature, gradually increase it. For aryl bromides, temperatures between 60-100 °C are common.[3][8][17] Be aware that temperatures above 100-120 °C can risk catalyst decomposition.[3][17]
-
Solution 2: Solvent & Base Optimization. The choice of solvent and base can dramatically influence the outcome. If using THF, consider switching to a higher-boiling solvent like DMF or acetonitrile to allow for higher temperatures.[17] Ensure your base is appropriate; for copper-free systems, a strong inorganic base like Cs₂CO₃ or K₃PO₄ can be very effective, while bulky amine bases like DIPEA are also common choices.[14][18]
-
-
Troubleshooting Workflow: Low Conversion
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol
A Senior Application Scientist's Guide to Troubleshooting Low Yields in Sonogashira Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the common hurdles in synthesizing pyridyl-alkyne scaffolds: the low-yield Sonogashira coupling for 4-(Pyridin-4-yl)but-3-yn-1-ol. My goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and solve issues in your own laboratory work.
The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2] However, its application to nitrogen-containing heterocycles like pyridine introduces specific challenges that can lead to frustratingly low yields. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, observable problems you might encounter during the synthesis.
Problem 1: The reaction shows very low or no conversion of the 4-halopyridine starting material.
This is the most common failure mode and often points to an issue with the catalytic system or reaction setup.
Question: I've mixed my 4-iodopyridine, but-3-yn-1-ol, palladium catalyst, copper iodide, and base, but after several hours, TLC analysis shows only starting material. What's wrong?
Answer: A stalled reaction points to a failure in one of the critical steps of the catalytic cycle. Let's break down the potential causes and solutions.
-
Cause A: Inactive Palladium Catalyst The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must first be reduced in situ.[1] This process can fail, or the active Pd(0) can be sensitive to oxygen and decompose.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[4][5] De-gas your solvent thoroughly (three freeze-pump-thaw cycles for rigorous work, or sparging with argon/nitrogen for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[5]
-
Use High-Purity Reagents: Impurities in solvents or reagents can poison the catalyst.[5][6] Use anhydrous solvents and purify your starting materials if their quality is uncertain. Amine bases, in particular, can oxidize over time; consider using a freshly distilled batch.[7]
-
Choose the Right Catalyst: While Pd(PPh₃)₄ is a Pd(0) source, it can degrade upon storage. PdCl₂(PPh₃)₂ is generally more stable.[3] For challenging substrates like pyridines, consider using more robust, modern catalysts with bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂) or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability and activity.[8]
-
-
-
Cause B: Catalyst Poisoning by the Pyridine Substrate The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[9] This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively "poisoning" it and preventing the crucial oxidative addition step with the 4-halopyridine.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not ideal for atom economy, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial poisoning.
-
Select a Different Ligand: As mentioned, bulky ligands like dppf can create a more sterically hindered environment around the palladium, which can disfavor the binding of the pyridine nitrogen while still allowing the oxidative addition to occur.[10]
-
-
-
Cause C: Inappropriate Reaction Conditions The choice of base, solvent, and temperature is critical and interdependent.
-
Troubleshooting Steps:
-
Evaluate the Base: The base deprotonates the terminal alkyne and neutralizes the HX byproduct.[4][5] Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common and often act as the solvent as well.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used but may require different solvents and higher temperatures to be effective.[1]
-
Evaluate the Solvent: DMF is a common solvent due to its ability to dissolve a wide range of reagents.[11] However, in some cases, coordinating solvents like DMF can compete with the substrates for binding to the palladium catalyst.[10][11] If you suspect this is an issue, consider less coordinating solvents like THF or toluene, although this may require adjusting the temperature.[10]
-
-
Problem 2: The desired product is formed, but a major byproduct is the homocoupled dimer of but-3-yn-1-ol (octa-3,5-diyne-1,8-diol).
Question: My reaction works, but I get a low yield of the target molecule and a significant amount of a higher molecular weight byproduct that appears to be the alkyne dimer. How can I prevent this?
Answer: This is a classic case of the Glaser-Hay coupling , a copper-mediated oxidative homocoupling of terminal alkynes.[4][12] It is the most common side reaction in Sonogashira couplings and competes directly with your desired cross-coupling reaction.[12][13]
-
Cause: Presence of Oxygen with Copper(I) Catalyst The copper(I) acetylide intermediate, which is crucial for the Sonogashira cycle, can be oxidized (often by trace oxygen) to a copper(II) species, which then promotes the dimerization of the alkyne.[12]
-
Troubleshooting Steps:
-
Rigorous Exclusion of Air: This is the most critical factor. Improve your degassing procedure and ensure your reaction vessel is completely sealed under a positive pressure of inert gas.[4][5]
-
Reduce Copper(I) Loading: While catalytic, using the minimum necessary amount of CuI (e.g., 1-5 mol%) can help disfavor the homocoupling pathway.[5]
-
Slow Addition of the Alkyne: Adding the but-3-yn-1-ol slowly via a syringe pump can keep its instantaneous concentration low, which kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling.[14]
-
Switch to a Copper-Free Protocol: This is the most definitive solution to eliminate Glaser coupling.[1][15] Copper-free Sonogashira reactions have been extensively developed and are often preferred when homocoupling is a persistent issue.[13][15] These protocols may require higher temperatures or different ligand/base systems to achieve comparable rates to copper-cocatalyzed versions.
-
-
Problem 3: The reaction mixture turns dark brown or black, and the reaction stalls.
Question: Shortly after starting the reaction, the solution turned black, and TLC analysis shows the reaction has stopped. What does this mean?
Answer: The formation of a black precipitate, known as "palladium black," is a visual indicator of the decomposition and agglomeration of your palladium catalyst.[5][6] The active, soluble Pd(0) species has crashed out of solution, rendering it catalytically inactive.
-
Cause A: Presence of Oxygen As with Glaser coupling, oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to decomposition pathways.
-
Troubleshooting Step: Ensure a strictly inert atmosphere.[5]
-
-
Cause B: Inappropriate Solvent or Temperature Some solvents are known to promote the formation of palladium black more than others.
-
Troubleshooting Step: Anecdotal evidence suggests that THF can sometimes promote palladium black formation.[7] If this is a recurring problem, consider switching to a different solvent system, such as DMF or using the amine base (e.g., NEt₃) as the solvent.
-
-
Cause C: Impurities Impurities in any of the reagents can poison and destabilize the palladium catalyst, leading to its precipitation.
-
Troubleshooting Step: Use high-purity, anhydrous reagents and solvents.[5]
-
Visualizing the Process
To better understand the reaction dynamics, refer to the following diagrams.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Caption: A workflow for troubleshooting low yields in the Sonogashira synthesis.
Frequently Asked Questions (FAQs)
Q1: Which 4-halopyridine should I use: iodide, bromide, or chloride?
A1: The reactivity of the aryl halide in the rate-determining oxidative addition step follows the trend: I > Br >> Cl.[6][14]
-
4-Iodopyridine: This is the most reactive substrate and is highly recommended, especially for initial attempts. Reactions often proceed under milder conditions (even room temperature) and give higher yields.[1][14]
-
4-Bromopyridine: This is a viable, often cheaper alternative, but it typically requires more forcing conditions, such as higher temperatures (80-100 °C) and potentially more active catalyst systems to achieve good conversion.[10][14]
-
4-Chloropyridine: This is the least reactive and most challenging substrate. Its use is generally discouraged unless specifically required, as it necessitates specialized, highly active catalysts to cleave the strong C-Cl bond.[14]
Q2: What is the precise role of the copper(I) co-catalyst?
A2: The copper(I) salt (typically CuI) plays a crucial role in accelerating the reaction, allowing it to proceed under much milder conditions than copper-free variants. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the deprotonated alkyne alone and readily undergoes transmetalation with the Pd(II)-halide complex, which is a key step in the catalytic cycle.[16]
Q3: When is it better to use a copper-free protocol?
A3: A copper-free protocol is the best choice when the Glaser-Hay homocoupling of your alkyne is a significant and unavoidable side reaction.[12][13] This is particularly true if your alkyne is expensive or if the homodimer byproduct is difficult to separate from your desired product. While these reactions may be slower, they completely eliminate the primary pathway for alkyne dimerization.[15]
Data & Protocols
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 0.5 - 5 mol% | Use higher loading for less reactive halides (e.g., bromides).[3] |
| Cu(I) Co-catalyst | 1 - 10 mol% | Keep loading minimal to reduce Glaser coupling.[5] |
| Ligand:Pd Ratio | 2:1 to 4:1 | For catalysts like PdCl₂(PPh₃)₂, additional ligand is often beneficial. |
| Base | 2 - 5 equivalents | Amine bases (NEt₃, DIPEA) are common.[17] |
| Solvent | DMF, THF, NEt₃ | Choice depends on substrate solubility and temperature requirements.[11] |
| Temperature | 25 °C - 100 °C | Iodides often react at RT; bromides typically require heating.[1][10] |
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2 mol%) and copper(I) iodide (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add 4-iodopyridine (1.0 eq) and a solvent such as DMF or THF (to make a ~0.1 M solution).
-
Degassing: Sparge the solution with argon for 15-20 minutes.
-
Reaction Initiation: Add the amine base (e.g., NEt₃, 3.0 eq) followed by but-3-yn-1-ol (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature (for iodides) or heat to 60-80 °C (for bromides) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl (to complex and remove copper salts) followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- Glaser–Hay coupling is the major side reaction seen in standard copper-mediated Sonogashira coupling reactions. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
- Copper-free Sonogashira coupling. (2008).
- Sonogashira coupling - chemeurope.com. (n.d.). chemeurope.com.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.).
- Conditions optimization for the double Sonogashira coupling. (n.d.).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). PMC - NIH.
- The Sonogashira Coupling. (n.d.).
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022).
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central.
- Optimization of reaction conditions for the Sonogashira reaction a. (n.d.).
- Pyridin-4-ol synthesis and characteriz
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. (n.d.). Benchchem.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- Recent Advances in Sonogashira Reactions. (2011).
- 4-(Pyridin-3-yl)but-3-yn-1-ol. (n.d.). CymitQuimica.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- 192643-83-7|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). R Discovery.
- 1-(Pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol. (2001).
- 4-(Pyridin-3-yl)but-3-yn-1-ol. (n.d.). PubChem.
- (z)-4-(trimethylsilyl)-3-buten-1-ol. (n.d.). Organic Syntheses Procedure.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 17. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Characterization of Pyridinylalkynes
Welcome to the technical support resource for researchers working with pyridinylalkynes. This guide is designed by application scientists to provide direct, field-proven solutions to the common and complex challenges encountered during the analytical characterization of these versatile compounds. The inherent chemical properties of the pyridine ring and the alkyne moiety can lead to specific hurdles in spectroscopy, chromatography, and handling. Here, we address these issues in a practical, question-and-answer format.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The analysis of pyridinylalkynes by NMR can be complicated by factors related to the electronic nature of the pyridine ring and potential sample impurities.
Q1: My ¹H NMR signals for the pyridine protons are broad, and the baseline is noisy. What is the likely cause?
A1: This is a common issue that can stem from several sources, primarily related to the presence of paramagnetic species or dynamic processes in the solution.
-
The "Why" - Underlying Causality: The lone pair on the pyridine nitrogen makes it a good ligand for metal ions. Even trace amounts of paramagnetic metal ion impurities (e.g., Cu²⁺, Fe³⁺, Mn²⁺), often originating from reagents, solvents, or glassware, can coordinate to your compound. This coordination leads to significant paramagnetic broadening of nearby proton signals, often rendering them indistinct or even causing them to disappear into the baseline. Furthermore, proton exchange or molecular aggregation at higher concentrations can also contribute to signal broadening. NMR spectroscopy's primary drawback is its inherently low sensitivity, which can be exacerbated by these issues[1].
-
Troubleshooting Protocol:
-
Metal Ion Scavenging: Prepare your NMR sample and add a small amount (a few milligrams) of a metal scavenger like QuadraSil® MP or a simple chelator like EDTA. Shake the sample, allow it to sit for 5-10 minutes, and then filter it through a small cotton or glass wool plug into a clean NMR tube.
-
Solvent Purity: Ensure you are using high-purity deuterated solvents. If contamination is suspected, use a freshly opened ampule of solvent.
-
Glassware Cleaning: Wash NMR tubes and all related glassware with an acid bath (e.g., 1M HCl) followed by thorough rinsing with deionized water and acetone, and then oven-dry to remove any residual metal contaminants.
-
Concentration Check: Acquire spectra at different concentrations. If aggregation is the issue, diluting the sample should result in sharper signals.
-
Temperature Variation: Acquire spectra at different temperatures. This can sometimes sharpen signals if slow conformational exchange is occurring.
-
Q2: I am struggling with the correct assignment of the aromatic protons on a substituted pyridinylalkyne. What are the expected chemical shifts?
A2: The electronic properties of the alkyne substituent and the position of the nitrogen atom create a distinct and predictable pattern of chemical shifts in the pyridine ring.
-
The "Why" - Electronic Effects: The pyridine nitrogen is electron-withdrawing, which deshields the protons at the α-positions (C2, C6) and, to a lesser extent, the γ-position (C4). The protons at the β-positions (C3, C5) are least affected. An alkyne group is also weakly electron-withdrawing, further influencing the shifts. This results in a well-defined downfield shift for protons closest to the nitrogen.
-
Data-Driven Guidance: The following table summarizes typical ¹H NMR chemical shift ranges for protons on a pyridine ring substituted with an alkyne. Note that these can vary based on the solvent and other substituents.
| Proton Position | Typical Chemical Shift Range (δ, ppm) | Coupling Constants (J, Hz) | Key Influences |
| H-2, H-6 (α-protons) | 8.4 - 8.8 | Jortho ≈ 4-6 Hz, Jmeta ≈ 1-2 Hz, Jpara ≈ <1 Hz | Strongly deshielded by the adjacent nitrogen atom. |
| H-4 (γ-proton) | 7.6 - 8.0 | Jmeta ≈ 1-2 Hz | Moderately deshielded by the nitrogen atom. |
| H-3, H-5 (β-protons) | 7.2 - 7.6 | Jortho ≈ 4-6 Hz, Jmeta ≈ 1-2 Hz | Least deshielded protons on the pyridine ring. |
These values are generalized from typical pyridine spectra and may shift depending on the specific substitution pattern[2].
Section 2: Mass Spectrometry (MS)
Mass spectrometry of pyridinylalkynes can be challenging due to their ability to form adducts and their potential for complex fragmentation patterns.
Q1: In my ESI-MS spectrum, I see my expected [M+H]⁺ ion, but also significant peaks at [M+23]⁺ and [M+39]⁺. What are these?
A1: These are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively. Their high intensity is a direct consequence of the pyridinyl nitrogen's affinity for alkali metal cations.
-
The "Why" - Cation Complexation: The nitrogen atom's lone pair makes the pyridine moiety an excellent ligand for metal ions[3]. In electrospray ionization (ESI), even trace amounts of sodium and potassium salts present in solvents, glassware, or buffers can be readily picked up by the analyte. The stability of these complexes can sometimes be comparable to or even greater than that of the protonated molecule ([M+H]⁺), leading to a divided signal and reduced sensitivity for the target ion. This phenomenon is well-documented for nitrogen-containing heterocyclic compounds[4][5].
-
Troubleshooting Protocol:
-
Solvent and Additive Purity: Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). Avoid using glassware washed with detergents that contain sodium salts; prefer acid washing.
-
Mobile Phase Modification: The addition of a small amount of an ammonium salt (e.g., 5-10 mM ammonium acetate or formate) to the mobile phase can help suppress alkali adduct formation by providing a high concentration of NH₄⁺ ions, which can outcompete Na⁺ and K⁺ for coordination to your molecule and protonation.
-
Instrument Cleaning: If adducts persist across different samples, the ion source or transfer optics of the mass spectrometer may be contaminated. Follow the manufacturer's protocol for cleaning the instrument components.
-
Q2: How can I reliably differentiate positional isomers (e.g., 2-, 3-, and 4-ethynylpyridine) using mass spectrometry?
A2: Differentiating positional isomers is a significant analytical challenge because they have identical molecular weights and often produce very similar mass spectra under standard conditions[6]. However, differentiation is possible using tandem mass spectrometry (MS/MS) with careful optimization.
-
The "Why" - Fragmentation Differences: While the parent ions are identical, the stability of the fragment ions can differ based on the substituent's position relative to the charged nitrogen atom. Collision-induced dissociation (CID) can exploit these differences. For example, the fragmentation pathway of a protonated 2-substituted pyridine may differ from a 3- or 4-substituted isomer due to the proximity of the substituent to the charge center, leading to unique product ions or different relative abundances of common fragments[7][8].
-
Experimental Workflow:
-
Acquire High-Resolution Data: Obtain high-resolution mass spectra for all isomers to confirm their elemental composition.
-
Optimize Collision Energy: Systematically vary the collision energy (CID) for each isomer's precursor ion ([M+H]⁺). This is the most critical step.
-
Analyze Fragmentation Patterns:
-
Look for diagnostic (unique) fragment ions that are present for one isomer but absent or in very low abundance for others.
-
If no unique fragments are found, focus on the relative abundance ratios of common fragment ions. A plot of the abundance ratio of two key fragments versus collision energy can often serve as a "fingerprint" to distinguish isomers.
-
-
Consider Advanced Techniques: If CID is insufficient, more advanced methods like electron-activated dissociation (EAD) or ion mobility spectrometry (IMS) can provide orthogonal separation based on shape and may resolve the isomers[9]. Chemical derivatization prior to MS analysis can also be employed to create derivatives with more distinct fragmentation patterns[7].
-
-
Workflow for Isomer Differentiation by MS/MS
Caption: Workflow for developing an MS/MS method to differentiate positional isomers.
Section 3: Chromatographic Techniques (HPLC/GC)
The basicity of the pyridine nitrogen is the primary cause of most chromatographic issues, leading to poor peak shape and sample degradation.
Q1: My pyridinylalkyne is showing severe peak tailing during reverse-phase HPLC analysis. How can I fix this?
A1: Peak tailing for basic compounds like pyridines is almost always caused by secondary interactions between the protonated pyridine ring and residual, acidic silanol groups on the silica-based column packing.
-
The "Why" - Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) that are deprotonated and negatively charged at typical mobile phase pH values (pH > 3). The pyridinylalkyne, being basic, is protonated to form a pyridinium cation. This cation can then interact strongly with the negative silanol sites via ion exchange, in addition to the desired reverse-phase partitioning. This secondary interaction leads to a non-ideal retention mechanism, resulting in tailed peaks[10].
-
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting peak tailing in HPLC.
-
Step-by-Step Protocol:
-
Mobile Phase pH and Buffer: Ensure the mobile phase pH is low enough (typically 2.5-3.5) to fully protonate the silanol groups, minimizing their ionic character. Use an adequate buffer concentration (e.g., 20-50 mM phosphate or formate) to maintain this pH[11].
-
Use a Competing Base: Add a competing base like triethylamine (TEA) at a low concentration (0.1%) to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Select the Right Column: Use a modern, high-purity silica column that is "base-deactivated" or "end-capped." These columns have been chemically treated to minimize the number of accessible silanol groups. Alternatively, consider columns with different stationary phases, such as those with polar-embedded groups, which provide an alternative interaction site and shield silanols.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or diluting the sample[12].
-
Q2: I suspect my compound is degrading on my GC column, leading to reduced peak size and ghost peaks. What can I do?
A1: Pyridinylalkynes can be thermally labile and susceptible to interactions with active sites within the GC inlet and column, causing degradation.
-
The "Why" - Thermal and Catalytic Decomposition: The high temperatures of the GC injector and column can cause decomposition of sensitive compounds. Furthermore, active sites, such as metal surfaces in the inlet liner or acidic sites on the column's stationary phase, can catalyze this degradation[13][14]. The basic nature of the pyridine can also lead to strong adsorption on acidic sites, resulting in poor peak shape and carryover (ghost peaks).
-
Preventative Measures:
-
Use an Inert Flow Path: Ensure every component in the flow path is deactivated or made of an inert material. Use a deactivated inlet liner (glass wool within the liner can also be a source of activity).
-
Lower Temperatures: Reduce the injector and initial oven temperatures to the lowest possible values that still allow for efficient volatilization and chromatography.
-
Choose the Right Column: Use a column specifically designed for basic compounds. These columns have stationary phases that are specially treated to shield active sites. A less polar phase (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point.
-
Column Maintenance: Condition the column properly before use. If the column is old, breaking off the first few centimeters from the inlet side can remove accumulated non-volatile residues that may be active sites[13].
-
Section 4: Stability, Handling, and Storage
Proper handling and storage are critical to prevent degradation and ensure the integrity of your pyridinylalkynes.
Q1: What are the ideal conditions for storing pyridinylalkynes to ensure long-term stability?
A1: Pyridinylalkynes can be sensitive to light, air (oxygen), and moisture. Improper storage is a common source of failed experiments due to degraded starting material.
-
The "Why" - Reactivity Profile: The alkyne moiety can be susceptible to oxidation or polymerization, while the pyridine ring can also undergo oxidative degradation[15]. These processes can be accelerated by light (photodegradation), heat, and moisture (hydrolysis)[16][17].
-
Recommended Storage Protocol:
-
Container: Store the compound as a solid (if possible) in a tightly sealed amber glass vial to protect it from light and moisture[16][18].
-
Atmosphere: For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen. This is particularly important for long-term storage.
-
Temperature: Store the vial at low temperatures. For long-term storage, -20°C is recommended. For short-term or working stocks, 2-8°C may be sufficient[19].
-
Handling: When weighing out the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Minimize the time the container is open.
-
Solutions: Solutions are generally less stable than the solid material. It is best to prepare solutions fresh for each experiment. If a solution must be stored, keep it refrigerated or frozen, protected from light, and use it within a short period.
-
Section 5: Crystallography
Obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck.
Q1: I'm having difficulty growing X-ray quality crystals of my pyridinylalkyne derivative. What strategies can I try?
A1: Crystal growth is often a trial-and-error process, but the complex intermolecular forces of pyridinylalkynes present unique challenges.
-
The "Why" - Complex Interactions: Pyridine is known to form complex crystal structures, sometimes with multiple molecules in the asymmetric unit, which can make crystallization challenging[20]. The combination of potential hydrogen bonding (if other functional groups are present), π-π stacking from the pyridine ring, and dipole-dipole interactions can lead to the formation of oils, amorphous solids, or microcrystalline powders instead of single crystals.
-
Strategies for Crystal Growth:
-
Solvent Screening: This is the most critical variable. Screen a wide range of solvents with varying polarities. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent (e.g., dichloromethane, ethyl acetate) and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Dissolve the compound in a "good" solvent and place this solution in a sealed chamber with a "poor" solvent (an anti-solvent in which the compound is insoluble). The slow diffusion of the anti-solvent vapor into the solution reduces solubility and promotes crystal growth.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals may form at the interface.
-
-
Purity is Paramount: Ensure your compound is highly pure (>99%). Impurities can act as "crystal poisons," inhibiting nucleation and growth. Purify the material by column chromatography or recrystallization immediately before setting up crystallization trials.
-
Control Nucleation: Avoid scratching the inside of the vial, as this can cause rapid formation of many small crystals. Ensure the crystallization vessel is impeccably clean. Sometimes, a "seed crystal" from a previous attempt can be used to initiate growth.
-
Consider Co-crystallization: If the compound itself will not crystallize, consider forming a salt or co-crystal with another molecule that can provide a more robust crystal lattice through strong, directional interactions like hydrogen bonding.
-
Growing high-quality crystals often requires patience and systematic screening of many conditions[21][22].
References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Che, C., & He, C. (2012). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Organic Letters, 14(12), 3092–3095. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Chen, J., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6616. Available at: [Link]
-
Gholivand, K., et al. (2014). Complexation of Some Alkali and Alkaline Earth Metal Cations by Macrocyclic Compounds Containing Four Pyridine Subunits – a DFT study. ResearchGate. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2014). HPLC and GC Troubleshooting. Retrieved from [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MassBank. (2008). Pyridine Mass Spectrum. Retrieved from [Link]
-
Boulton, S., et al. (2016). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry, 14(38), 9037-9043. Available at: [Link]
-
Papatriantafyllopoulou, C., et al. (2016). First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators. Molecules, 21(7), 844. Available at: [Link]
-
Frydman, L., & Scherf, T. (2016). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Angewandte Chemie International Edition, 55(31), 8723-8743. Available at: [Link]
-
Baussanne, I., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(10), 1378. Available at: [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
-
Bishop, A. N., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5037–5045. Available at: [Link]
-
Motherwell, W. D. S., et al. (2007). A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. CrystEngComm, 9(2), 125-135. Available at: [Link]
-
Calabrese, G., et al. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Molecules, 27(5), 1729. Available at: [Link]
-
Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. Available at: [Link]
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]
-
NPS Discovery. (n.d.). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Office of Justice Programs. Retrieved from [Link]
-
Colegate, S. M., & Edgar, J. A. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327–338. Available at: [Link]
-
Bhadra, S., & Khastgir, D. (2012). Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. ResearchGate. Available at: [Link]
-
Jones, C. G., et al. (2021). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Crystal Growth & Design, 21(10), 5537–5542. Available at: [Link]
-
Cahill, J. F., et al. (2020). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(8), 1635–1649. Available at: [Link]
-
Fazackerley, G. V., & Jackson, G. E. (1977). Metal-ion interaction with penicillins: kinetics of complexation of nickel(II). Journal of Pharmaceutical Sciences, 66(4), 533-535. Available at: [Link]
-
Mukherjee, G. N., & Sahu, H. K. (1995). Metal ion interaction with penicillins--Part VII: Mixed-ligand complex formation of cobalt(II), nickel(II), copper(II), and Zinc(II) with ampicillin and nucleic bases. Journal of Inorganic Biochemistry, 59(4), 827-833. Available at: [Link]
-
Zhao, X., et al. (2025). Differentiation of steroid isomers via derivatization and electron-activated dissociation tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
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- 1. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators: Cytotoxic Properties and Biological Activities against the Platelet-Activating Factor (PAF) and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-ion interaction with penicillins: kinetics of complexation of nickel(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Differentiation of steroid isomers via derivatization and electron-activated dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 22. Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions of the Pyridine Nitrogen
Welcome to the technical support center for chemists and drug development professionals. This guide is designed to help you troubleshoot and mitigate common side reactions involving the pyridine nitrogen during synthesis. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction with an electrophile (e.g., alkyl halide, acyl chloride) is giving a complex mixture of products or a low yield of the desired C-functionalized product. Could the pyridine nitrogen be the culprit?
A: Absolutely. The lone pair of electrons on the pyridine nitrogen is basic and nucleophilic, making it a prime target for electrophiles.[1] This often leads to undesired N-alkylation or N-acylation, forming pyridinium salts.[1][2] These side reactions compete with your desired reaction, consuming starting material and complicating purification.
Q2: I'm attempting a Friedel-Crafts alkylation/acylation on a substrate containing a pyridine ring, and the reaction is failing completely. Why?
A: This is a classic issue. Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃). The basic pyridine nitrogen will readily coordinate with the Lewis acid.[1][3] This interaction forms a complex that deactivates the entire ring system towards electrophilic aromatic substitution, effectively shutting down the reaction.[3][4]
Q3: During an oxidation step in my synthesis, I've isolated an unexpected product with a mass increase of 16 amu. What is it likely to be?
A: You have most likely formed a pyridine N-oxide. The nitrogen atom in a pyridine ring is susceptible to oxidation by various reagents, such as peracids (like m-CPBA) or even hydrogen peroxide, to form the corresponding N-oxide.[1][5][6] While sometimes used intentionally as a synthetic strategy, it can be an unexpected and problematic side reaction.
Q4: How can I prevent the pyridine nitrogen from interfering with my desired reaction?
A: The most robust strategy is to temporarily "protect" the nitrogen atom. This involves converting the nitrogen into a less reactive functional group that can be removed later in the synthesis. Common strategies include forming an N-oxide or a borane complex. These methods effectively mask the nitrogen's lone pair, preventing unwanted side reactions.[6][7][8]
In-Depth Troubleshooting Guides
Guide 1: Unwanted N-Alkylation and N-Acylation
This is arguably the most common side reaction. The pyridine nitrogen behaves like a tertiary amine and readily attacks electrophiles.[1]
Root Cause Analysis
The nitrogen's lone pair resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for reaction with electrophiles like alkyl halides and acyl chlorides.[1][9][10] This leads to the formation of quaternary pyridinium salts.[2]
Diagnostic Steps
-
Mass Spectrometry (MS): Look for a mass corresponding to your pyridine-containing starting material plus the mass of the alkyl or acyl group.
-
Nuclear Magnetic Resonance (NMR): Formation of a pyridinium salt causes a significant downfield shift of the pyridine ring protons. The α-protons (C2/C6) are particularly affected.
Solutions & Preventative Measures
-
Modify Reaction Conditions:
-
Lower the Temperature: This can sometimes favor the desired kinetic product over the thermodynamic pyridinium salt.
-
Order of Addition: If possible, add the pyridine-containing substrate to a mixture of the other reactants to minimize its exposure to high concentrations of the electrophile.
-
-
Use a Non-Nucleophilic Base: If your reaction requires a base to scavenge acid (e.g., HCl from an acyl chloride), using pyridine itself is problematic as it can be acylated.[11] Consider a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA).
-
Employ a Protecting Group: This is the most effective solution.
Experimental Protocol: Borane Protection of Pyridine Nitrogen
Adapted from Zajac, M. A. (2008). J. Org. Chem.[8]
-
Dissolve the pyridine-containing substrate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of borane-tetrahydrofuran complex (BH₃·THF) solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the complex.
-
The resulting pyridine-borane complex can often be used directly in the next step after solvent removal.
-
Deprotection: The borane group is typically removed by treating the complex with an acid (e.g., HCl in methanol) or by heating with a protic solvent.
Guide 2: Lewis Acid Complexation and Reaction Failure
Lewis acids are essential for many reactions, but they are the natural enemy of an unprotected pyridine.
Root Cause Analysis
The pyridine nitrogen acts as a Lewis base, readily donating its lone pair to a Lewis acid (e.g., AlCl₃, ZnCl₂, BF₃).[13][14][15] This acid-base reaction is often faster and more favorable than the intended catalytic cycle. The resulting complex places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards electrophilic attack.[4]
Solutions & Preventative Measures
-
Use Excess Lewis Acid: In some cases, using a large excess of the Lewis acid can overcome the stoichiometric sequestration by the pyridine nitrogen, leaving some catalyst available for the desired reaction. This is atom-inefficient and can lead to other side reactions.
-
Change Reaction Type: If possible, consider an alternative synthetic route that does not require a Lewis acid.
-
Protect the Nitrogen:
-
N-Oxide Formation: Converting the pyridine to a pyridine N-oxide is an excellent strategy. The N-oxide is much less basic (pKa of pyridine N-oxide is ~0.79 vs. 5.2 for pyridine), reducing its affinity for Lewis acids.[16] A key advantage is that the N-oxide group is a strong activating group for electrophilic substitution at the C4 position and can be easily removed later via reduction (e.g., with PCl₃ or Zn dust).[1][6]
-
Experimental Protocol: N-Oxide Formation and Subsequent Deoxygenation
General procedure based on established methods.[5][17]
Part A: N-Oxidation
-
Dissolve the pyridine substrate in a suitable solvent like acetic acid or dichloromethane.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with a basic solution (e.g., saturated NaHCO₃) to remove excess acid and isolate the pyridine N-oxide product.
Part B: Deoxygenation (Protecting Group Removal)
-
Dissolve the pyridine N-oxide in a solvent like acetic acid or THF.
-
Add a reducing agent. For example, treat with PCl₃ at 0 °C to room temperature, or heat with zinc dust.[6]
-
After the reaction is complete, perform an appropriate aqueous workup to remove the reducing agent byproducts and isolate the deprotected pyridine.
Visualization and Workflows
To better illustrate these concepts, the following diagrams outline the key relationships and troubleshooting logic.
Caption: Common side reactions originating from the pyridine nitrogen.
Caption: Troubleshooting workflow for pyridine side reactions.
Summary Table: Protecting Group Strategies
| Protecting Group | Formation Reagent(s) | Removal Conditions | Key Advantages | Considerations |
| Borane Complex | BH₃·THF, BH₃·SMe₂ | Acidic workup (e.g., HCl/MeOH), or heating in protic solvent[8] | Mild formation, easy removal, effectively blocks basicity and nucleophilicity.[7] | Borane reagents are sensitive to moisture and air. |
| N-Oxide | m-CPBA, H₂O₂, Peracetic Acid[5][17] | Reducing agents (e.g., PCl₃, Zn/HOAc, H₂/Pd)[1][6] | Doubles as an activating group for substitution at C4, less basic than pyridine.[16] | Adds two steps (protection/deprotection) to the synthesis; requires redox chemistry. |
References
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-
Abou-Shehada, S., Teasdale, M. C., & Williams, J. M. J. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem, 8(6), 1083–1087. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
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Zajac, M. A. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
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Quimica Organica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
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Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]
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Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN. SYNTHETIC COMMUNICATIONS, 5(2), 119-124. Retrieved from [Link]
-
Liu, J., et al. (2022). Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons. National Science Review. Retrieved from [Link]
-
Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. The Journal of Organic Chemistry, 73(17), 6899-901. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of pyridine (a) on metal surface as a Lewis acid site, and.... Retrieved from [Link]
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from [Link]
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Jacobsen, E. N., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. Retrieved from [Link]
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Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). Pyridines. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]
-
Du, P., et al. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
ACS Publications. (2008). An Application of Borane As a Protecting Group for Pyridine. Retrieved from [Link]
-
PubMed. (n.d.). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Retrieved from [Link]
-
Quora. (2020). Why do organic mechanisms often use weak bases (ex: pyridine) to de-protonate amines (ex: diphenylamine)?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]
-
Semantic Scholar. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]
-
AK Lectures. (n.d.). Basicity of Pyrrole and Pyridine. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Pyridine. Retrieved from [Link]
-
Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
YouTube. (2014). Basicity of Pyrrole and Pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of pyridine-N-oxides. Retrieved from [Link]
Sources
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Validation & Comparative
The Strategic Role of Linkers in Kinase Inhibitor Design: A Comparative Analysis of 4-(Pyridin-4-yl)but-3-yn-1-ol
In the intricate world of kinase inhibitor design, the linker region is often an unsung hero. It is far more than a mere spacer between two pharmacophores; it is a critical determinant of a drug's potency, selectivity, and pharmacokinetic properties. The strategic selection of a linker can transform a moderately active compound into a clinical candidate. This guide provides an in-depth comparison of 4-(Pyridin-4-yl)but-3-yn-1-ol, a notable linker in modern kinase inhibitors, with other commonly employed linker classes, supported by experimental data and established scientific principles.
The Multifaceted Role of Linkers in Kinase Inhibitors
Linkers in kinase inhibitors, particularly in Type II inhibitors that bind to the DFG-out conformation, serve several critical functions. They bridge the ATP-binding site with a more distant allosteric pocket, often the hydrophobic back pocket. The ideal linker must:
-
Maintain Optimal Geometry: Position the pharmacophores correctly for high-affinity binding.
-
Contribute to Physicochemical Properties: Influence solubility, permeability, and metabolic stability.
-
Modulate Selectivity: Introduce subtle or significant conformational constraints that favor binding to the target kinase over off-targets.
-
Introduce Favorable Interactions: Form additional hydrogen bonds or van der Waals interactions with the protein.
The choice of a linker is therefore a pivotal decision in the drug design process, with profound implications for the overall success of the inhibitor.
A Spotlight on this compound
The this compound linker has gained prominence due to its unique combination of rigidity and functionality. Its structure features a pyridine ring, which can act as a hydrogen bond acceptor, connected to a butynol chain. This alkyne moiety imparts a high degree of linearity and rigidity, which can be advantageous in pre-organizing the molecule for binding and minimizing the entropic penalty upon binding. The terminal hydroxyl group offers a point for further chemical modification or can form a hydrogen bond with the kinase.
A prime example of the successful application of this linker is in the development of inhibitors for Fibroblast Growth Factor Receptor (FGFR) kinases. For instance, the clinical candidate AZD4547 utilizes a related pyrazole-based linker to achieve high potency and selectivity. The rigidity of the butynol chain is crucial for orienting the terminal pharmacophore into the hydrophobic back pocket of the FGFR kinase.
Comparative Analysis with Other Linker Classes
The performance of this compound can be best understood by comparing it to other classes of linkers.
Flexible Alkyl/Ether Chains
These are the simplest linkers, composed of a chain of methylene groups, sometimes interspersed with oxygen atoms (polyethylene glycol or PEG-like).
-
Advantages: They are synthetically accessible and can provide good solubility. Their flexibility allows the molecule to adopt various conformations to fit the binding pocket.
-
Disadvantages: The high conformational flexibility can lead to a significant entropic penalty upon binding, reducing potency. They can also be more susceptible to metabolism and may not provide a strong vector for selectivity.
Piperazine and other Saturated Heterocycles
Piperazine is a very common linker in kinase inhibitors, found in blockbuster drugs like Imatinib.
-
Advantages: The piperazine ring is a rigid scaffold that can improve cell permeability and metabolic stability. The second nitrogen atom provides a convenient handle for derivatization and can be protonated at physiological pH, enhancing solubility.
-
Disadvantages: The chair-boat conformations of the piperazine ring can still allow for some flexibility.
Rigid Aromatic/Heteroaromatic Systems
Linkers incorporating phenyl, pyridine, or other aromatic rings offer a high degree of pre-organization.
-
Advantages: Their rigidity minimizes the entropic loss upon binding, potentially leading to higher potency. They can also participate in π-stacking interactions with aromatic residues in the kinase.
-
Disadvantages: They can sometimes lead to poor solubility and may be more challenging to synthesize.
Quantitative Comparison of Linker Performance
The following table summarizes data from various studies to provide a quantitative comparison of kinase inhibitors featuring different linker types. The data is illustrative and specific to the particular kinase and inhibitor scaffold.
| Linker Type | Example Kinase Target | Inhibitor Scaffold | IC50 (nM) | Key Observations | Reference |
| This compound derivative | FGFR1 | Pyrido[2,3-d]pyrimidin-7-one | 0.6 | The rigid alkyne linker optimally positions the 3,5-dimethoxyphenyl group in the back pocket. | |
| Flexible Ethyl Chain | FGFR1 | Pyrido[2,3-d]pyrimidin-7-one | 25 | Replacement of the rigid linker with a flexible chain leads to a significant loss of potency. | |
| Piperazine | Abl | 2-phenylaminopyrimidine | 38 | The piperazine linker in Gleevec (Imatinib) is crucial for its activity and properties. | |
| Rigid Phenyl | B-Raf | Indazole | 9 | A rigid phenyl linker contributes to the high potency of a B-Raf inhibitor. |
This data clearly demonstrates that the choice of linker has a dramatic impact on the inhibitory activity of a compound. The rigidifying effect of the alkyne in the this compound-type linker appears to be highly beneficial in the case of the FGFR1 inhibitor, leading to a more than 40-fold increase in potency compared to a flexible ethyl chain.
Experimental Protocols
General Synthesis of a Kinase Inhibitor with a this compound Linker
This protocol describes a general synthetic route for coupling a kinase hinge-binding motif with a back-pocket pharmacophore using a Sonogashira coupling reaction.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for incorporating the linker.
Step-by-Step Protocol:
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated hinge-binding motif (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent such as anhydrous dimethylformamide (DMF) or dioxane.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a copper(I) co-catalyst, such as CuI (0.1 equivalents).
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Kinase Activity Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Diagram of the Assay Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (including the one with the this compound linker) in the appropriate buffer with a final concentration of DMSO kept constant (e.g., 1%).
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and ATP to initiate the kinase reaction in the presence of the test inhibitor or vehicle control. Incubate for the desired time at the optimal temperature (e.g., 60 minutes at room temperature).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP produced to ATP and to introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Perspectives
The linker is a pivotal element in the design of potent and selective kinase inhibitors. While flexible linkers and saturated heterocycles like piperazine have a long history of success, the use of more rigid linkers like this compound is a growing trend. The inherent rigidity of the alkyne moiety can significantly reduce the entropic penalty of binding, leading to substantial gains in potency, as demonstrated in the case of FGFR inhibitors.
The future of linker design will likely involve a more sophisticated understanding of the conformational dynamics of kinases and the development of novel linkers that can exploit subtle differences between kinase active sites. The strategic use of rigid, yet functionally versatile linkers such as this compound will undoubtedly continue to be a key strategy in the quest for the next generation of highly effective and selective kinase inhibitors.
References
-
Hennessy, E. J., et al. (2013). Discovery of a Potent, Selective, and Orally Bioavailable Pyrido[2,3-d]pyrimidin-7-one Inhibitor of Fibroblast Growth Factor Receptor 1. Journal of Medicinal Chemistry, 56(23), 9406–9422. [Link]
-
Zimmermann, J., et al. (1997). Potent and selective inhibitors of the ABL-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192. [Link]
-
Wenglowsky, S., et al. (2010). Discovery of a Potent and Selective Class of Indazole-Based Inhibitors of the B-Raf Kinase. Journal of Medicinal Chemistry, 53(19), 7067–7079. [Link]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Pyridine-Based Scaffolds
In the intricate world of drug discovery, the pyridine ring stands as a privileged scaffold, a foundational element in a multitude of clinically successful therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of potent and selective enzyme inhibitors. This guide delves into the structure-activity relationship (SAR) of pyridine-containing compounds, with a specific focus on their application as kinase inhibitors and anticancer agents. While a comprehensive SAR for 4-(Pyridin-4-yl)but-3-yn-1-ol derivatives remains an area of active investigation, we can glean valuable insights by examining structurally related pyridine-based compounds that have been extensively studied. This comparative analysis will equip researchers, scientists, and drug development professionals with a deeper understanding of the critical structural motifs that govern the biological activity of this important class of molecules.
The Pyridine Core: A Versatile Anchor for Kinase Inhibition
The pyridine nucleus is a common feature in a wide array of kinase inhibitors.[1] Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within the ATP-binding pocket of many kinases. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in the active site. The versatility of pyridine chemistry enables the facile introduction of various substituents at different positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
A notable example of pyridine-containing kinase inhibitors is the 4-(pyrazol-3-yl)-pyridine scaffold, which has been explored for its potent inhibition of c-Jun N-terminal kinases (JNKs).[1] The SAR studies on this series reveal the importance of specific substitution patterns on both the pyridine and pyrazole rings for achieving high potency and selectivity.
Comparative Analysis of Pyridine-Based Inhibitors
To understand the potential of this compound derivatives, we will compare the biological activities of two distinct classes of pyridine-containing compounds: pyridine-bridged combretastatin-A4 analogues with anticancer properties and 4-(pyrazol-3-yl)-pyridines as JNK inhibitors.
Pyridine-Bridged Combretastatin-A4 Analogues as Anticancer Agents
Combretastatin-A4 (CA-4) is a potent natural product that inhibits tubulin polymerization. Researchers have designed and synthesized pyridine-bridged analogues of CA-4 to improve its drug-like properties.[3] The following table summarizes the in vitro growth inhibition (IC50) values of selected analogues against various cancer cell lines.
| Compound ID | Linker | Substituents (Ring A) | Substituents (Ring B) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| CA-4 | cis-alkene | 3,4,5-trimethoxy | 4-hydroxy-3-methoxy | 0.002 | 0.003 | 0.001 |
| Analogue 4h | Pyridine | 3,4,5-trimethoxy | 4-methoxy | 0.004 | 0.005 | 0.002 |
| Analogue 4s | Pyridine | 3,4,5-trimethoxy | 3,4-dimethoxy | 0.003 | 0.004 | 0.001 |
| Analogue 4t | Pyridine | 3,4,5-trimethoxy | 4-hydroxy-3-methoxy | 0.002 | 0.003 | 0.001 |
Data sourced from Zheng et al. (2014).[3]
The data clearly indicates that replacing the cis-alkene linker of CA-4 with a pyridine ring can maintain potent anticancer activity.[3] Analogue 4t , which retains the same substitution pattern as CA-4, exhibits nearly identical IC50 values. This suggests that the pyridine ring can effectively mimic the spatial orientation of the two phenyl rings conferred by the alkene linker. The high potency of these compounds is attributed to their ability to arrest the cell cycle in the G2/M phase.[3]
4-(Pyrazol-3-yl)-pyridines as JNK Inhibitors
The 4-(pyrazol-3-yl)-pyridine scaffold has been identified as a promising starting point for the development of JNK inhibitors.[1] The table below presents the IC50 values for the inhibition of JNK3 by a selection of these compounds.
| Compound ID | R1 (Pyrazole) | R2 (Pyridine) | JNK3 IC50 (nM) | p38α IC50 (µM) |
| 12 | H | H | 160 | >20 |
| 13 | H | 5-Cl | 80 | >20 |
| 14 | CH3 | 5-Cl | 120 | >20 |
Data sourced from Noël et al. (2011).[1]
The SAR of this series highlights several key features. Firstly, the pyridine core is more potent than the corresponding pyrimidine scaffold.[1] Secondly, substitution at the 5-position of the pyridine ring with a chlorine atom (compound 13 ) doubles the potency compared to the unsubstituted analogue (12 ).[1] This suggests that this position is a key area for modification to enhance activity. Interestingly, N-alkylation of the pyrazole ring (compound 14 ) slightly decreases potency but can be used to modulate the compound's polarity.[1]
Experimental Protocols
General Synthesis of Pyridine-Bridged CA-4 Analogues
The synthesis of pyridine-bridged CA-4 analogues typically involves a multi-step sequence. A key step is the construction of the central pyridine ring, which can be achieved through various established methods in heterocyclic chemistry. The substituted phenyl rings are then introduced via cross-coupling reactions, such as the Suzuki or Stille coupling.
Example Protocol: Suzuki Coupling for the Synthesis of a Diarylpyridine
-
To a solution of a dihalopyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired arylboronic acid (2.2 eq).
-
A palladium catalyst, such as Pd(PPh3)4 (0.1 eq), and a base, such as K2CO3 (3.0 eq), are added to the reaction mixture.
-
The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diarylpyridine.
JNK3 Inhibition Assay
The inhibitory activity of the 4-(pyrazol-3-yl)-pyridine derivatives against JNK3 can be determined using a variety of in vitro kinase assays. A common method is a filter-binding assay that measures the incorporation of radiolabeled phosphate into a substrate peptide.
Protocol for JNK3 Filter-Binding Assay
-
Prepare a reaction mixture containing JNK3 enzyme, a substrate peptide (e.g., GST-c-Jun), and the test compound at various concentrations in a suitable buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter membrane extensively to remove unincorporated [γ-33P]ATP.
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features and their impact on the biological activity of the discussed pyridine derivatives.
Caption: SAR of 4-(Pyrazol-3-yl)-pyridine JNK Inhibitors.
Future Directions and the Potential of this compound Derivatives
The comparative analysis presented here provides a solid foundation for the rational design of novel inhibitors based on the this compound scaffold. The butynol linker offers a rigid, linear connection between the pyridine core and a second pharmacophoric group, which could be another aromatic ring or a functional group capable of specific interactions with a target enzyme.
Based on the SAR of the CA-4 analogues, one could envision synthesizing derivatives of this compound where the terminal hydroxyl group is replaced with substituted phenyl rings to target tubulin polymerization. Similarly, drawing inspiration from the JNK inhibitors, modifications to the pyridine ring, such as the introduction of a halogen at the 3- or 5-position, could be explored to enhance kinase inhibitory activity. The alkyne moiety itself can also be a site for further functionalization or can participate in key interactions within a binding pocket.
References
-
Zheng, J., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6376-6389. [Link]
-
Bakthadoss, M., & Murugan, R. (2015). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2894-2900. [Link]
-
Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
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- 2. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Containing the Pyridinylbutynol Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Interest in Pyridinylbutynol Scaffolds in Neurotherapeutics
The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and other molecular interactions makes it a privileged scaffold in drug design. When combined with a butynol chain, the resulting pyridinylbutynol moiety presents a unique three-dimensional structure with the potential for specific and potent interactions with biological targets. This guide will delve into the biological activities of compounds containing this moiety, with a particular focus on their potential as neuroprotective agents, specifically as cholinesterase inhibitors for the management of neurodegenerative diseases like Alzheimer's disease.
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory loss, and behavioral changes. One of the primary therapeutic strategies for managing Alzheimer's is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, leading to improved synaptic transmission and a reduction in cognitive symptoms.[1][2]
This guide will provide a comparative analysis of pyridinylbutynol-related compounds and their efficacy as cholinesterase inhibitors, benchmarked against established drugs such as Donepezil. We will explore their synthesis, structure-activity relationships (SAR), and the experimental protocols used to evaluate their biological activity.
Cholinesterase Inhibition: A Key Mechanism of Action
The primary mechanism of action for many neuroprotective compounds, including those with a pyridine core, is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
dot
Caption: Cholinesterase inhibition by pyridinylbutynol compounds.
Comparative Analysis of Cholinesterase Inhibitors
The efficacy of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound Class/Name | Target Enzyme | IC50 (nM) | Selectivity (BuChE/AChE) | Reference |
| Donepezil (Standard) | AChE | 6.7 | ~1100 | [2] |
| BuChE | 7400 | [2] | ||
| Tacrine (Standard) | AChE | 77 | ~0.9 | [2] |
| BuChE | 69 | [2] | ||
| Rivastigmine (Standard) | AChE | 4.3 | ~7.2 | [2] |
| BuChE | 31 | [2] | ||
| Physostigmine (Standard) | AChE | 0.67 | ~24 | [2] |
| BuChE | 16 | [2] | ||
| Pyridinyl-Thiazole Derivative (8a) | AChE | 960 | - | [3] |
| Donepezil Derivative (9) | AChE | 1.087 x 10^-5 | 248.776 | [4] |
Note: Data for specific pyridinylbutynol derivatives are limited in publicly available literature. The table includes data for structurally related pyridine derivatives and standard cholinesterase inhibitors for comparative purposes.
Structure-Activity Relationship (SAR) of Pyridine-Based Inhibitors
The biological activity of pyridine derivatives is highly dependent on their chemical structure. SAR studies help in understanding how different functional groups and their positions on the pyridine ring influence the inhibitory potency and selectivity.[5]
For instance, in a series of 3-(4-benzylpiperazine-1-methyl) thiochroman-4-ones, which share a nitrogen-containing heterocyclic structure with pyridinylbutynol compounds, the inhibitory activity against AChE was found to be in the micromolar range, with the most potent compound showing an IC50 value of 0.96 µM.[3] This suggests that the presence of a substituted piperazine or a similar amine-containing moiety can contribute significantly to the binding affinity for AChE.
Furthermore, studies on donepezil derivatives have shown that modifications to both the benzylpiperidine and indanone parts of the molecule can lead to compounds with dual inhibitory activity against both AChE and monoamine oxidase (MAO), another important target in neurodegenerative diseases.[4] This highlights the potential for developing multi-target ligands based on the pyridine scaffold.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining the AChE inhibitory activity of test compounds. The assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound dilutions to the respective wells.
-
For the positive control (no inhibition), add 25 µL of the solvent used for the test compounds.
-
For the blank, add 50 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 50 µL of the DTNB solution to all wells.
-
Add 25 µL of the ATCI substrate solution to all wells to initiate the reaction.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes or a single endpoint reading after a fixed incubation time (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
dot
Caption: Experimental workflow for the AChE inhibition assay.
In Vitro Neuroprotection Assay
This protocol outlines a general method to assess the neuroprotective effects of pyridinylbutynol compounds against neurotoxin-induced cell death in a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 2 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to the neurotoxin (e.g., 6-OHDA) for a defined period (e.g., 24 hours). Include a control group that is not exposed to the neurotoxin.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group (untreated, non-toxin-exposed cells).
-
Plot cell viability against the concentration of the test compound to evaluate its neuroprotective effect.
-
dot
Caption: Workflow for an in vitro neuroprotection assay.
Conclusion and Future Directions
Compounds containing the pyridinylbutynol moiety represent a promising class of molecules with the potential for development as neuroprotective agents. Their structural features allow for potent and selective inhibition of cholinesterases, a key therapeutic target in Alzheimer's disease. While direct and extensive research on a wide range of pyridinylbutynol derivatives is still emerging, the available data on structurally related pyridine-based compounds strongly support their potential.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of pyridinylbutynol derivatives. This will enable detailed structure-activity relationship studies to identify the key molecular features that govern their potency and selectivity. Furthermore, exploring their effects on other relevant biological targets, such as monoamine oxidases and beta-amyloid aggregation, could lead to the development of multi-target ligands with enhanced therapeutic efficacy for complex neurodegenerative diseases. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of novel and effective treatments for Alzheimer's and other neurological disorders.
References
-
Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. PMC. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
-
Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies. [Link]
-
Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. [Link]
-
Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Prous Science. [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PMC. [Link]
-
Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. PubMed. [Link]
-
Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Publications. [Link]
-
Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. PubMed. [Link]
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A Systematic Review on Donepezil-based Derivatives as Potential Cholinesterase Inhibitors for Alzheimer's Disease. PubMed. [Link]
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Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. [Link]
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Design, synthesis and evaluation of 4-pyridinyithiazole-2-amines as acetylcholinesterase inhibitors. ResearchGate. [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
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Design, synthesis, and biological evaluation of aromatic tertiary amine derivatives as selective butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]
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Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. SciELO. [Link]
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Recent advances of Pin1 inhibitors as potential anticancer agents. PubMed. [Link]
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Quinazolinone Analogs as Potential Therapeutic Agents. ResearchGate. [Link]
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Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro. ResearchGate. [Link]
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Safety Operating Guide
Proper Disposal of 4-(Pyridin-4-yl)but-3-yn-1-ol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-(Pyridin-4-yl)but-3-yn-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent functional groups: a pyridine ring and a terminal alkyne. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Core Safety Directives and Hazard Identification
This compound is a bifunctional molecule that requires careful handling due to the combined risks associated with its pyridine and terminal alkyne moieties.
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2] Vapors can be harmful if inhaled, necessitating the use of proper ventilation.[1]
-
Terminal Alkyne Moiety: The most significant hazard associated with terminal alkynes is their ability to form highly unstable and potentially explosive heavy metal acetylides upon contact with certain metals, particularly copper, silver, and mercury.
Given these properties, all waste containing this compound must be treated as hazardous waste.
Quantitative Data Summary
While experimental data for this compound is limited, the following table summarizes computed properties for the closely related isomer, 4-(Pyridin-3-yl)but-3-yn-1-ol, to provide an estimation of its characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to safety protocols is paramount when handling and disposing of this compound.
-
Engineering Controls: All handling and disposal procedures must be conducted in a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[1][4] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
The following protocol outlines the procedures for the safe disposal of pure this compound, solutions containing the compound, and contaminated labware.
Disposal Decision Workflow
Caption: Workflow for responding to spills or personal exposure involving this compound.
-
Spill Response:
-
Small Spills (in a fume hood): Alert others in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. [1]Collect the contaminated absorbent into a sealed, labeled container for disposal as hazardous solid waste.
-
Large Spills: Evacuate the laboratory immediately and notify your supervisor and institutional EHS. Prevent entry into the affected area.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention. [4] * Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention. [4] * Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment.
References
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Carl ROTH. Pyridine - Safety Data Sheet. [Link]
-
PubChem. 4-(Pyridin-3-yl)but-3-yn-1-ol. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
SD Fine-Chem. PYRIDINE - Safety Data Sheet. [Link]
-
University of Notre Dame. Common Standard Operating Procedure for Quenching of pyrophoric substances and waste. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyridin-4-yl)but-3-yn-1-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Pyridin-4-yl)but-3-yn-1-ol. As a compound combining a pyridine heterocycle with an alcohol-terminated alkyne, its handling requires a comprehensive understanding of its potential hazards. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment: A Structurally-Informed Approach
Since this compound is a specialized chemical, a specific, comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, a rigorous hazard assessment must be conducted by evaluating its constituent structural motifs. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for protecting employees from chemical hazards.[1][2] If the composition of a laboratory-developed substance is unknown, it must be treated as hazardous.[1][3]
-
Pyridine Moiety: The pyridine ring is the primary source of toxicological concern. Pyridine and its derivatives are often flammable and harmful if swallowed, inhaled, or in contact with skin. They can cause skin and eye irritation. Symptoms of overexposure may include headache, dizziness, and respiratory irritation.[4][5] Safe storage requires a cool, dry, well-ventilated area away from ignition sources and incompatible materials like strong acids and oxidizers.[6][7]
-
Alkyne Functionality: The butynol chain contains a terminal alkyne. While this specific molecule is not an acetylide salt, terminal alkynes can be reactive and require careful handling. It is crucial to keep them away from heat, sparks, and open flames.[5]
-
Primary Alcohol: The alcohol group is less hazardous but can contribute to the overall irritant properties of the molecule.
Given these factors, this compound should be handled as a hazardous chemical with potential toxicity, flammability, and irritant properties. All work must be conducted in accordance with your institution's CHP.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact. The selection of PPE is a critical component of laboratory safety and is mandated by OSHA standards.[9]
| Protection Type | Required PPE | Rationale and Causality |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standard and a full-face shield.[10] | Goggles provide a seal against splashes and vapors. A face shield is required over the goggles to protect the entire face from splashes of this potentially corrosive and toxic material.[9][11] |
| Hand | Double-gloving with nitrile or neoprene gloves. | The pyridine moiety can be absorbed through the skin.[12] Nitrile gloves offer good resistance to a range of chemicals.[6][10] Double-gloving provides an extra layer of protection against tears and rapid permeation. Gloves must be inspected before use and changed immediately upon contamination.[10] |
| Body | Chemical-resistant, flame-retardant lab coat and full-length pants with closed-toe shoes. | A chemical-resistant lab coat protects against skin contact from spills.[4] Given the flammability risk associated with pyridine derivatives, a flame-retardant coat is essential.[4][13] Appropriate clothing and shoes prevent skin exposure to accidental spills.[11] |
| Respiratory | A certified chemical fume hood is the primary engineering control. A NIOSH-approved respirator may be required as a secondary control. | Pyridine fumes can be harmful if inhaled.[6] All handling of the solid compound and its solutions must occur within a properly functioning chemical fume hood to minimize vapor inhalation.[4][7] A respirator may be necessary if engineering controls are insufficient or during a large spill cleanup.[10][14] |
Operational and Disposal Plan
A structured workflow minimizes risk during the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.
Safe Handling Workflow
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Protocol
-
Preparation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][15] Ensure an emergency eyewash and shower are accessible.[7] Before handling, confirm all recommended PPE is worn correctly.[4]
-
Handling and Use : Keep the compound away from heat, sparks, open flames, and hot surfaces, as pyridine derivatives can be flammable.[13][16] Use non-sparking tools and ground containers during transfer to prevent static discharge.[5][13] Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[7]
-
Spill Management : In the event of a spill, evacuate the area and ensure adequate ventilation.[13] Contain the spill using an inert absorbent material like sand or vermiculite.[6][7] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal.[7] Do not allow the chemical to enter drains.[13]
-
Emergency Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing.[4] Seek immediate medical attention.[12]
-
Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Waste Disposal Plan
Proper disposal is critical to ensure environmental and personnel safety. All waste containing this compound must be treated as hazardous waste.
-
Identification : The first step in proper disposal is identifying the material as hazardous waste according to EPA guidelines, which classify waste based on characteristics like toxicity and flammability.[17][18]
-
Segregation and Storage : Collect waste in a designated, compatible, and sealable container.[7] The container must be clearly labeled with "Hazardous Waste" and the chemical's identity.[7][17] Store waste containers away from incompatible materials.[7]
-
Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste management company.[6][18] Never pour chemical waste down the drain.[6] Follow all local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[15][19]
References
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The OSHA Laboratory Standard - Lab Manager Magazine. (2020). Lab Manager. [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]
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OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
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OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]
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OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. [Link]
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Standard Operating Procedure: Pyridine. (n.d.). Washington State University. [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. [Link]
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Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]
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Pyridine for Synthesis Safety Data Sheet. (n.d.). Loba Chemie. [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
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Essential Chemical PPE. (2023). Trimaco. [Link]
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Hazardous Waste. (n.d.). Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). Environmental Protection Agency. [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. [Link]
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Safety Data Sheet. (2021). [Source not explicitly named, document context suggests a fragrance or chemical mixture]. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
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How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. [Link]
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4-(Pyridin-3-yl)but-3-yn-1-ol. (n.d.). PubChem. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
